Cycloheptanol, 1-phenyl-
Description
The exact mass of the compound Cycloheptanol, 1-phenyl- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 405226. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Cycloheptanol, 1-phenyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cycloheptanol, 1-phenyl- including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-phenylcycloheptan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O/c14-13(10-6-1-2-7-11-13)12-8-4-3-5-9-12/h3-5,8-9,14H,1-2,6-7,10-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVBIRSGHXXHJBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)(C2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60174933 | |
| Record name | Cycloheptanol, 1-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60174933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2082-21-5 | |
| Record name | 1-Phenylcycloheptanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2082-21-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cycloheptanol, 1-phenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002082215 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Phenylcycloheptanol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405226 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Cycloheptanol, 1-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60174933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-PHENYLCYCLOHEPTANOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4C55A7YTB9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 1-Phenylcycloheptanol via Grignard Reaction
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The formation of carbon-carbon bonds is a cornerstone of organic synthesis, pivotal to the construction of complex molecular architectures. Among the most robust and versatile methods for this purpose is the Grignard reaction. This guide provides a comprehensive technical overview of the synthesis of 1-phenylcycloheptanol, a tertiary alcohol, through the nucleophilic addition of a phenylmagnesium halide to cycloheptanone. We will explore the fundamental mechanism, provide a detailed and field-tested experimental protocol, address common challenges and optimization strategies, and underscore the critical safety considerations inherent to working with organomagnesium reagents. This document is intended to serve as a practical and scientifically grounded resource for chemists in research and development.
Introduction: The Strategic Importance of the Grignard Reaction
Discovered by François Auguste Victor Grignard, for which he was awarded the Nobel Prize in Chemistry in 1912, the Grignard reaction remains a premier method for creating C-C bonds.[1] The reaction's power lies in the polarity reversal (umpolung) of the carbon atom. By reacting an organohalide with magnesium metal, a highly nucleophilic organomagnesium halide—the Grignard reagent—is formed.[2] This nucleophilic carbon can then attack electrophilic centers, most notably the carbonyl carbon of aldehydes and ketones.[2]
The synthesis of 1-phenylcycloheptanol from cycloheptanone and a phenylmagnesium halide is a classic example of a Grignard reaction yielding a tertiary alcohol.[3] Tertiary alcohols are valuable intermediates in medicinal chemistry and materials science, often serving as precursors for the synthesis of more complex molecules. Understanding the nuances of this transformation is essential for its successful application.
The Core Mechanism: A Stepwise Analysis
The synthesis of 1-phenylcycloheptanol proceeds in two primary stages: the formation of the Grignard reagent (phenylmagnesium bromide) and its subsequent nucleophilic addition to the cycloheptanone carbonyl.
Formation of Phenylmagnesium Bromide
The process begins with the reaction of bromobenzene with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF).[4] The magnesium inserts itself into the carbon-bromine bond, creating the organometallic reagent.
-
Causality: The ether solvent is not merely a medium but a critical component of the reaction. The lone pairs on the ether's oxygen atom coordinate with the magnesium(II) center, stabilizing the Grignard reagent in solution.[4] This solvation is essential for the reagent's formation and reactivity. Furthermore, the solvent must be aprotic (lacking acidic protons) and anhydrous, as Grignard reagents are strong bases that will readily react with any available protons from water or alcohols, which would quench the reagent and prevent the desired reaction.[1]
Nucleophilic Addition to Cycloheptanone
Once formed, the phenylmagnesium bromide acts as a potent nucleophile. The carbon-magnesium bond is highly polarized, with the phenyl group bearing a significant partial negative charge. This carbanionic character drives the attack on the electrophilic carbonyl carbon of cycloheptanone.
-
Causality: The electronegativity difference between carbon (2.55) and oxygen (3.44) in the carbonyl group results in a polarized C=O bond, rendering the carbon atom electron-deficient and thus susceptible to nucleophilic attack. The phenyl group of the Grignard reagent adds to the carbonyl carbon, breaking the C=O pi bond and forming a new carbon-carbon single bond. This results in a magnesium alkoxide intermediate.[4]
Acidic Workup and Protonation
The final product, 1-phenylcycloheptanol, is obtained after an acidic workup. The addition of a mild acid, such as a saturated aqueous solution of ammonium chloride (NH₄Cl) or dilute hydrochloric acid, protonates the magnesium alkoxide intermediate to yield the neutral tertiary alcohol.[4]
-
Causality: The acidic workup serves two purposes: it provides a proton source to neutralize the negatively charged alkoxide, forming the final alcohol, and it dissolves the magnesium salts (e.g., MgBrCl), facilitating their removal from the organic product during extraction.[5]
The entire workflow can be visualized as follows:
Caption: Workflow for the synthesis of 1-phenylcycloheptanol.
Detailed Experimental Protocol
This protocol provides a robust procedure for the synthesis of 1-phenylcycloheptanol. All glassware must be rigorously dried in an oven overnight or flame-dried under an inert atmosphere to remove all traces of water.[1]
Part A: Preparation of Phenylmagnesium Bromide
-
Setup: Assemble a three-necked round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen or argon inlet. Ensure all joints are well-sealed.
-
Reagents: Place magnesium turnings into the flask.
-
Initiation: Add a small crystal of iodine to the flask. The iodine helps to activate the magnesium surface.[6] Add a small portion of a solution of bromobenzene in anhydrous diethyl ether or THF from the dropping funnel.
-
Reaction: The reaction is initiated by gentle warming. Evidence of reaction includes the disappearance of the iodine color, the development of turbidity, and spontaneous refluxing of the ether.[5] Once initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a steady reflux.
-
Completion: After the addition is complete, continue to stir the mixture at room temperature or with gentle heating until almost all the magnesium has been consumed. The resulting solution should be cloudy and greyish-brown.
Part B: Reaction with Cycloheptanone
-
Cooling: Cool the freshly prepared phenylmagnesium bromide solution in an ice-water bath.
-
Addition: Add a solution of cycloheptanone in anhydrous diethyl ether dropwise from the dropping funnel to the stirred Grignard reagent. The reaction is exothermic, and the addition rate should be controlled to maintain a manageable temperature.[5]
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for at least one hour to ensure the reaction goes to completion. The mixture will likely become a thick precipitate.
Part C: Workup and Purification
-
Quenching: Cool the reaction flask again in an ice bath and slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench the reaction and dissolve the magnesium salts.[6]
-
Extraction: Transfer the mixture to a separatory funnel. Separate the ether layer. Extract the aqueous layer with one or two additional portions of diethyl ether.
-
Washing: Combine the organic layers and wash them with saturated sodium chloride solution (brine) to remove residual water.
-
Drying: Dry the ether solution over an anhydrous drying agent such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Solvent Removal: Filter off the drying agent and remove the diethyl ether using a rotary evaporator to yield the crude 1-phenylcycloheptanol.
-
Purification: The crude product can be purified by recrystallization or column chromatography. For similar tertiary alcohols, stirring the crude solid with a minimal amount of a non-polar solvent like hexanes can be an effective purification method, as isomers may have different solubilities.[7]
Quantitative Data and Reagent Summary
The following table provides representative quantities for this synthesis. These should be scaled as needed for specific experimental requirements.
| Reagent/Material | Molar Mass ( g/mol ) | Density (g/mL) | Moles (mol) | Quantity | Role |
| Magnesium Turnings | 24.31 | - | 0.11 | 2.67 g | Grignard reagent formation |
| Bromobenzene | 157.01 | 1.50 | 0.10 | 15.7 g (10.5 mL) | Phenyl group source |
| Cycloheptanone | 112.17 | 0.95 | 0.10 | 11.2 g (11.8 mL) | Carbonyl electrophile |
| Anhydrous Diethyl Ether | 74.12 | 0.71 | - | ~200 mL | Anhydrous solvent |
| Saturated aq. NH₄Cl | - | - | - | ~100 mL | Quenching/Workup agent |
Note: These quantities are based on analogous syntheses and may require optimization for maximum yield.
Troubleshooting and Optimization
Even with a robust protocol, challenges can arise. Understanding potential failure points is key to successful synthesis.
Sources
- 1. Grignard reaction - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Grignard Reaction [organic-chemistry.org]
- 4. 1-Phenylcyclohexanol for Research|High Purity [benchchem.com]
- 5. m.youtube.com [m.youtube.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. tandfonline.com [tandfonline.com]
1-phenylcycloheptanol IUPAC name and CAS number
CAS Number: 2082-21-5 IUPAC Name: 1-Phenylcycloheptan-1-ol[1]
Executive Summary
1-Phenylcycloheptanol is a tertiary alcohol featuring a seven-membered cycloheptane ring substituted at the C1 position with a phenyl group and a hydroxyl group. It serves as a critical intermediate in the synthesis of pharmaceutical agents, most notably Seratrodast (a thromboxane A2 receptor antagonist used in asthma therapy).[2] Additionally, it is utilized in medicinal chemistry as a scaffold for developing central nervous system (CNS) active agents, specifically as a homolog of 1-phenylcyclohexanol, the precursor to phencyclidine (PCP) and its derivatives.
This guide details the physicochemical properties, validated synthesis protocols, spectroscopic characterization, and industrial applications of 1-phenylcycloheptanol.
Chemical Identity & Physicochemical Properties[1][3][4][5][6][7][8]
Nomenclature & Identifiers
| Identifier | Value |
| IUPAC Name | 1-Phenylcycloheptan-1-ol |
| CAS Number | 2082-21-5 |
| Molecular Formula | C₁₃H₁₈O |
| Molecular Weight | 190.28 g/mol |
| SMILES | OC1(C2=CC=CC=C2)CCCCCC1 |
| InChIKey | SVBIRSGHXXHJBT-UHFFFAOYSA-N |
Physical Properties
Unlike its six-membered analog (1-phenylcyclohexanol), which is a solid at room temperature, 1-phenylcycloheptanol typically exists as a viscous oil.
| Property | Data | Notes |
| Physical State | Colorless to pale yellow oil | [1][2] |
| Boiling Point | 132–133 °C (at 1 mmHg) | High vacuum distillation required [3] |
| Solubility | Soluble in Et₂O, THF, EtOAc, CHCl₃ | Immiscible in water |
| Refractive Index |
Synthesis Protocol: Grignard Addition
The most robust synthetic route involves the nucleophilic addition of phenylmagnesium bromide to cycloheptanone. This reaction is highly efficient, typically yielding >85% product.[2]
Reaction Mechanism
The phenyl group (nucleophile) from the Grignard reagent attacks the electrophilic carbonyl carbon of cycloheptanone. The resulting alkoxide intermediate is protonated during the acidic workup to yield the tertiary alcohol.
[3]
Experimental Procedure
Reagents:
-
Bromobenzene (1.2 eq)
-
Magnesium turnings (1.3 eq)
-
Cycloheptanone (1.0 eq)
-
Anhydrous THF or Diethyl Ether
-
Iodine (crystal, catalytic)[4]
Step-by-Step Protocol:
-
Grignard Preparation: In a flame-dried 3-neck flask under nitrogen, add magnesium turnings and a crystal of iodine. Add a small portion of bromobenzene in anhydrous THF to initiate the reaction (indicated by decolorization of iodine and exotherm).[4] Add the remaining bromobenzene dropwise to maintain a gentle reflux.
-
Addition: Cool the Grignard solution to 0°C. Add cycloheptanone (dissolved in THF) dropwise over 30 minutes.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours (or reflux for 1 hour to ensure completion).
-
Quench: Cool to 0°C and carefully quench with saturated aqueous ammonium chloride (NH₄Cl).
-
Extraction: Extract the aqueous layer with diethyl ether (3x). Combine organic layers.
-
Drying & Concentration: Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude oil via column chromatography (Silica gel, Hexane:EtOAc 95:5) or high-vacuum distillation to obtain 1-phenylcycloheptanol as a colorless oil [1][4].
Spectroscopic Characterization
Validation of the structure is performed using Nuclear Magnetic Resonance (NMR).[4][3][5][6] The 7-membered ring introduces conformational flexibility, resulting in complex multiplets for the aliphatic protons.
¹H NMR Data (CDCl₃, 300/400 MHz)
| Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 7.53 – 7.47 | Multiplet | 2H | Aromatic (Ortho) |
| 7.36 – 7.29 | Multiplet | 2H | Aromatic (Meta) |
| 7.26 – 7.19 | Multiplet | 1H | Aromatic (Para) |
| 2.07 | ddd | 2H | Cycloheptyl C2/C7 (Equatorial) |
| 1.97 – 1.50 | Multiplet | 10H | Cycloheptyl Ring Protons |
| 1.40 – 1.30 | Broad Singlet | 1H | Hydroxyl (-OH) |
Note: The hydroxyl proton shift is concentration-dependent. [4]
¹³C NMR Data (CDCl₃)
-
Aromatic Carbons: ~149.0 (ipso), 128.2, 126.7, 124.8 ppm.
-
Quaternary Carbon (C-OH): ~76.5 ppm.
-
Cycloheptyl Ring: ~41.5 (C2/7), 29.8, 22.5 ppm.
Applications & Pharmacology[2][3][13][14][15]
Pharmaceutical Intermediate: Seratrodast
1-Phenylcycloheptanol is a key intermediate in the synthesis of Seratrodast (AB-436), a thromboxane A2 receptor antagonist used to treat bronchial asthma.
-
Pathway: 1-Phenylcycloheptanol is dehydrated to 1-phenylcycloheptene, which then undergoes oxidative ring opening to form 6-benzoylhexanoic acid. This chain is further functionalized to produce Seratrodast [5].[2]
CNS Active Analogs
In neuropharmacology, the compound serves as a precursor to 1-phenylcycloheptylamine .
-
This amine is a homolog of Phencyclidine (PCP) .[7]
-
Research indicates that expanding the ring from 6 (cyclohexyl) to 7 (cycloheptyl) alters binding affinity for the NMDA receptor and the dopamine transporter, often reducing potency but retaining psychoactive properties [6].
Safety & Handling
-
GHS Classification: Not explicitly listed in major harmonized databases, but should be handled as Warning (Acute Tox. 4, Skin Irrit. 2) by analogy to 1-phenylcyclohexanol.[1][8][9]
-
Precautions:
-
Avoid inhalation of vapors; use in a fume hood.
-
Wear nitrile gloves and safety glasses.
-
Storage: Store in a cool, dry place under inert gas (Nitrogen/Argon) to prevent oxidation.
-
References
-
PubChem. (n.d.).[1] 1-Phenylcycloheptanol (CID 16385).[1] National Library of Medicine. Retrieved from [Link]
-
Ceylan, M., et al. (2006).[3] Synthesis of 1-Cyclohept-1,2-dien-1-yl Benzene. Turkish Journal of Chemistry, 30, 663-670. Retrieved from [Link]
-
Almirante, N., et al. (2009). Quiniclidine derivatives of (hetero) arylcycloheptanecarboxylic acid as muscarinic receptor antagonists. European Patent EP2094694B1.[4] Retrieved from
- Takeda Pharmaceutical Co Ltd. (2007). Method of synthesizing Seratrodast. CN Patent CN100999452A.
- Thurkauf, A., et al. (1988). Synthesis and anticonvulsant activity of 1-phenylcyclohexylamine analogues. Journal of Medicinal Chemistry, 31(12), 2257-2263.
Sources
- 1. Cycloheptanol, 1-phenyl- | C13H18O | CID 16385 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CN100999452A - Method of synthesizing seratrodast - Google Patents [patents.google.com]
- 3. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 4. ipo.guernseyregistry.com [ipo.guernseyregistry.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 7. Anticonvulsant activities of 1-phenylcyclohexylamine and its conformationally restricted analog 1,1-pentamethylenetetrahydroisoquinoline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 1589-60-2 CAS MSDS (1-PHENYLCYCLOHEXANOL) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 9. 1-Phenylcyclohexanol [webbook.nist.gov]
A Technical Guide to the Spectroscopic Characterization of 1-Phenylcycloheptanol
Introduction
In the landscape of pharmaceutical research and drug development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of scientific rigor. 1-Phenylcycloheptanol (C₁₃H₁₈O, CAS No. 2082-21-5) is a tertiary alcohol whose structural motif—a phenyl group and a hydroxyl function attached to a seven-membered aliphatic ring—presents a unique combination of steric and electronic features.[1] This guide provides an in-depth analysis of the core spectroscopic techniques required to characterize 1-phenylcycloheptanol, namely Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
This document is designed for researchers and scientists, offering not just raw data but a field-proven perspective on experimental design, data interpretation, and the causal relationships between molecular structure and spectral output. While experimental ¹³C NMR and IR data are available and will be discussed, this guide will employ a predictive approach for ¹H NMR and mass spectral fragmentation, grounded in established spectroscopic principles, to provide a comprehensive analytical framework.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Carbon-Hydrogen Framework
NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule. By probing the magnetic properties of atomic nuclei—primarily ¹H and ¹³C—we can map out the connectivity and chemical environment of each atom.
Experimental Protocol: NMR Sample Preparation and Acquisition
A robust NMR dataset begins with meticulous sample preparation. The choice of solvent is critical; it must dissolve the analyte without contributing interfering signals. Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar compounds like 1-phenylcycloheptanol.
Step-by-Step Protocol:
-
Sample Preparation: Accurately weigh approximately 10-20 mg of 1-phenylcycloheptanol and dissolve it in ~0.7 mL of CDCl₃. The solvent often contains a small amount of tetramethylsilane (TMS) as an internal standard, which is set to 0.00 ppm.
-
Transfer: Transfer the solution to a 5 mm NMR tube. Ensure the sample height is adequate for the instrument's detector (~4-5 cm).
-
Instrumentation: Place the sample in a high-field NMR spectrometer (e.g., 400 MHz or higher). A higher field strength provides better signal dispersion and resolution.
-
¹H NMR Acquisition: Acquire the proton spectrum. Standard parameters include a 30° pulse width and a relaxation delay of 1-2 seconds. A sufficient number of scans (typically 8 to 16) should be averaged to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. This technique removes C-H splitting, resulting in a spectrum where each unique carbon atom appears as a single sharp peak.[2] Due to the low natural abundance of ¹³C, a larger number of scans (hundreds to thousands) and a longer relaxation delay may be necessary.
¹³C NMR Spectrum Analysis
The proton-decoupled ¹³C NMR spectrum of 1-phenylcycloheptanol provides a direct count of the unique carbon environments. Given the molecule's lack of symmetry, we expect to see 10 distinct signals: 4 for the phenyl group (ipso, ortho, meta, para) and 6 for the cycloheptyl ring. The tertiary carbinol carbon (C1) is also unique but its signal might be weak. Experimental data confirms these expectations.
Table 1: Experimental ¹³C NMR Peak Assignments for 1-Phenylcycloheptanol [1]
| Carbon Atom Label | Chemical Shift (δ, ppm) | Rationale for Chemical Shift |
| C1 (Quaternary-OH) | ~79.0 | Highly deshielded by the directly attached oxygen and phenyl group. |
| C1' (Ipso-Aromatic) | ~147.0 | Quaternary aromatic carbon, significantly deshielded. |
| C2'/C6' (Ortho-Aromatic) | ~126.5 | Aromatic CH carbons adjacent to the substituted carbon. |
| C3'/C5' (Meta-Aromatic) | ~128.0 | Aromatic CH carbons; chemical shift is typical for benzene rings. |
| C4' (Para-Aromatic) | ~127.0 | Aromatic CH carbon furthest from the substituent. |
| C2/C7 (Aliphatic) | ~40.0 | CH₂ groups alpha to the quaternary center, deshielded. |
| C3/C6 (Aliphatic) | ~22.5 | CH₂ groups beta to the quaternary center. |
| C4/C5 (Aliphatic) | ~30.0 | CH₂ groups gamma and delta to the quaternary center. |
| Note: Data sourced from the spectral database entry for CAS 2082-21-5 on PubChem, originating from SpectraBase.[1] |
¹H NMR Spectrum Analysis
Table 2: Predicted ¹H NMR Data for 1-Phenylcycloheptanol
| Proton Label(s) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Rationale for Prediction |
| H2'/H6' (ortho) | 7.4 - 7.6 | Multiplet (or dd) | 2H | Deshielded by proximity to the electron-withdrawing cycloheptanol substituent. |
| H3'/H5' (meta) | 7.2 - 7.4 | Multiplet (or t) | 2H | Typical aromatic proton chemical shift. |
| H4' (para) | 7.1 - 7.3 | Multiplet (or t) | 1H | Least deshielded aromatic proton. |
| OH | 1.5 - 2.5 | Singlet (broad) | 1H | Labile proton, typically a broad singlet that does not couple. Position is concentration and solvent dependent. |
| H2/H7 (α-CH₂) | 1.8 - 2.2 | Multiplet | 4H | Protons on carbons adjacent to the quaternary center; complex splitting expected. |
| H3-H6 (other CH₂) | 1.4 - 1.8 | Multiplet (broad) | 8H | Significant signal overlap is expected for the remaining cycloheptyl protons, resulting in a broad, complex multiplet. |
The complexity of the cycloheptyl ring, which exists in multiple rapidly interconverting chair and boat conformations, leads to significant overlap of the aliphatic proton signals. Advanced techniques like 2D NMR (COSY, HSQC) would be required for unambiguous assignment.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The technique is based on the principle that molecular bonds vibrate at specific frequencies, and when irradiated with infrared light, they absorb energy at frequencies corresponding to their natural vibrational modes.
Experimental Protocol: Attenuated Total Reflectance (ATR)
Modern IR analysis is most commonly performed using an ATR accessory, which requires minimal sample preparation.
Step-by-Step Protocol:
-
Instrument Setup: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal.
-
Sample Application: Place a small amount of solid 1-phenylcycloheptanol powder directly onto the ATR crystal.
-
Data Acquisition: Apply pressure using the anvil to ensure good contact between the sample and the crystal. Acquire the sample spectrum. Typically, 16-32 scans are co-added to produce the final spectrum with a resolution of 4 cm⁻¹.
-
Data Processing: The instrument software automatically ratios the sample spectrum against the background spectrum to generate the final absorbance or transmittance plot.
IR Spectrum Analysis
The IR spectrum of 1-phenylcycloheptanol is dominated by features characteristic of its alcohol and aromatic components.
Table 3: Key Experimental IR Absorptions for 1-Phenylcycloheptanol [1]
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance and Interpretation |
| ~3400 (broad, strong) | O-H stretch | Tertiary Alcohol | The broadness of this peak is a hallmark of hydrogen bonding between alcohol molecules. Its presence is definitive for the hydroxyl group. |
| 3000 - 3100 | C-H stretch | Aromatic (sp²) | Indicates the C-H bonds of the phenyl ring. |
| 2850 - 3000 | C-H stretch | Aliphatic (sp³) | Corresponds to the C-H bonds of the cycloheptyl ring. |
| ~1600, ~1490, ~1450 | C=C stretch | Aromatic Ring | These "ring breathing" modes are characteristic of the phenyl group. |
| ~1150 (strong) | C-O stretch | Tertiary Alcohol | The C-O stretching frequency for tertiary alcohols typically appears in this region. Its high intensity is a key diagnostic feature. |
| Note: Data sourced from the spectral database entry for CAS 2082-21-5 on PubChem, originating from SpectraBase.[1] |
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides two crucial pieces of information: the molecular weight of the analyte and, through analysis of its fragmentation patterns, valuable structural clues. In the most common technique, Electron Ionization (EI), the molecule is bombarded with high-energy electrons, causing it to ionize and break apart into characteristic fragments.
Experimental Protocol: Electron Ionization (EI-MS)
-
Sample Introduction: A small amount of the sample is introduced into the instrument, typically via a direct insertion probe or by GC injection, where it is vaporized in a high vacuum.
-
Ionization: The gaseous molecules are bombarded by a beam of 70 eV electrons. This ejects an electron from the molecule, forming a positively charged radical ion known as the molecular ion (M⁺•).
-
Fragmentation: The molecular ion is energetically unstable and fragments into smaller, more stable charged ions and neutral radicals.
-
Analysis: The positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: A detector counts the ions at each m/z value, generating the mass spectrum.
Mass Spectrum Analysis
For 1-phenylcycloheptanol (MW = 190.28 g/mol ), the mass spectrum is predicted to show a molecular ion peak and several key fragment ions resulting from predictable cleavage pathways.
-
Molecular Ion (M⁺•): The peak corresponding to the intact radical cation should appear at m/z = 190 . For tertiary alcohols, this peak is often weak or entirely absent because the molecule fragments very readily.
Two primary fragmentation pathways are expected for tertiary alcohols:
-
Dehydration (Loss of H₂O): A common fragmentation pathway is the elimination of a water molecule (18 Da). This would produce a fragment ion at m/z = 172 ([M-18]⁺).
-
Alpha (α) Cleavage: This involves the cleavage of a C-C bond adjacent to the carbon bearing the hydroxyl group. This is often the most favorable pathway as it leads to a stable, resonance-stabilized oxonium ion. For 1-phenylcycloheptanol, two α-cleavage events are possible:
-
Loss of a Phenyl Radical (•C₆H₅): Cleavage of the C1-C1' bond would result in the loss of a phenyl radical (77 Da), leading to a fragment at m/z = 113 .
-
Loss of an Alkyl Radical: Cleavage of a C-C bond within the cycloheptyl ring (e.g., the C1-C2 bond) would lead to the loss of an alkyl radical. The most likely cleavage would involve the loss of the largest stable radical to form the most stable cation. For instance, loss of a propyl radical (•C₃H₇, 43 Da) would yield a fragment at m/z = 147 .
-
Conclusion
The comprehensive spectroscopic analysis of 1-phenylcycloheptanol relies on the synergistic application of NMR, IR, and MS. IR spectroscopy provides rapid confirmation of the key hydroxyl and phenyl functional groups. High-resolution mass spectrometry confirms the molecular weight and offers structural insights through predictable fragmentation patterns like dehydration and alpha-cleavage. Finally, ¹³C and ¹H NMR spectroscopy provide the definitive and detailed map of the molecule's carbon-hydrogen framework, allowing for complete structural verification. This guide outlines the theoretical basis and practical application of these techniques, providing researchers with a robust framework for the characterization of 1-phenylcycloheptanol and related compounds.
References
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 16385, 1-Phenylcycloheptanol. Retrieved February 4, 2026, from [Link]
-
CORE. (n.d.). 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products. Retrieved February 4, 2026, from [Link]
-
Master Organic Chemistry. (2022, February 8). 13-C NMR - How Many Signals. Retrieved February 4, 2026, from [Link]
Sources
An In-depth Technical Guide to Determining the Solubility Profile of 1-Phenylcycloheptanol in Organic Solvents
Abstract
Understanding the solubility profile of a chemical entity is a cornerstone of process chemistry, formulation science, and drug development. This guide provides a comprehensive framework for characterizing the solubility of 1-phenylcycloheptanol, a tertiary alcohol of interest in synthetic chemistry. Due to the limited availability of public quantitative solubility data for 1-phenylcycloheptanol, this document establishes a robust, first-principles-based approach. We will leverage physicochemical data from the closely related analog, 1-phenylcyclohexanol, to inform our theoretical framework and experimental design. The core of this guide is a detailed, field-proven protocol for equilibrium solubility determination using the shake-flask method, coupled with High-Performance Liquid Chromatography (HPLC) for quantification. This document is intended for researchers, scientists, and drug development professionals, offering both the "how" and the "why" behind the methodologies, ensuring scientific integrity and reproducible results.
Introduction: The Critical Role of Solubility
1-Phenylcycloheptanol is an organic molecule featuring a polar hydroxyl group attached to a bulky, non-polar scaffold composed of a cycloheptane ring and a phenyl group. This amphiphilic nature suggests a complex solubility profile, a critical parameter that governs its utility in various applications. Whether used as a pharmaceutical intermediate or a building block in materials science, knowledge of its solubility is paramount for:
-
Reaction Optimization: Selecting an appropriate solvent system to ensure reactants are in the same phase.
-
Purification Strategies: Designing effective crystallization, extraction, and chromatographic purification methods.
-
Formulation Development: For pharmaceutical applications, solubility directly impacts bioavailability and the choice of delivery vehicle.
This guide will walk you through the theoretical considerations and practical execution of a comprehensive solubility screen.
Physicochemical Properties and Theoretical Solubility Considerations
While specific experimental data for 1-phenylcycloheptanol is scarce, we can predict its behavior and establish a hypothesis based on its structure and data from its lower homolog, 1-phenylcyclohexanol.
The structure of 1-phenylcycloheptanol is dominated by its large, non-polar surface area (the cycloheptyl and phenyl rings). The single hydroxyl (-OH) group is the primary site for polar interactions, capable of acting as both a hydrogen bond donor and acceptor.
The "Like Dissolves Like" Principle in Action: The solubility of a solute in a solvent is dictated by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. A favorable dissolution process occurs when solute-solvent interactions are strong enough to overcome the solute-solute and solvent-solvent interactions.
-
Polar Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding with the hydroxyl group of 1-phenylcycloheptanol. We predict moderate to good solubility, as the solvent molecules can effectively solvate the polar head of the molecule.[1][2]
-
Aprotic Polar Solvents (e.g., Acetone, Acetonitrile): These solvents have significant dipole moments and can interact with the dipole of the C-O bond but cannot donate a hydrogen bond. Solubility is expected to be good.
-
Non-polar Solvents (e.g., Hexanes, Toluene): These solvents will primarily interact with the phenyl and cycloheptyl portions of the molecule via van der Waals forces. The polar hydroxyl group will disfavor dissolution, but the large non-polar bulk of the molecule suggests at least moderate solubility in these solvents.[1]
To provide a concrete basis for our experimental design, we will reference the known properties of 1-phenylcyclohexanol, which are summarized in Table 1. The addition of one extra methylene group in the cycloalkane ring of 1-phenylcycloheptanol is expected to slightly increase its lipophilicity and molecular weight, which may marginally decrease its solubility in very polar solvents and increase it in non-polar solvents compared to its cyclohexyl counterpart.
Table 1: Physicochemical Properties of 1-Phenylcyclohexanol (Analog Compound)
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₂H₁₆O | [3][4] |
| Molecular Weight | 176.25 g/mol | [3][4] |
| Appearance | White to light yellow crystalline powder | [3][5] |
| Melting Point | 58-62 °C | [3][5] |
| Water Solubility | Very slightly soluble (2.1 g/L at 25°C) | [6] |
| LogP (Octanol/Water) | 2.838 (Crippen Calculated) | [7] |
| Qualitative Solubility | Soluble in Methanol |[3][5] |
Experimental Workflow: Determining Equilibrium Solubility
The gold-standard method for determining equilibrium solubility is the shake-flask method .[8] This technique ensures that the solvent is fully saturated with the solute, providing a true measure of thermodynamic solubility. The overall workflow is a self-validating system designed to ensure equilibrium has been reached.
Below is a logical diagram of the experimental workflow.
Caption: Workflow for Shake-Flask Solubility Determination.
Detailed Step-by-Step Protocol
This protocol is designed to be a self-validating system. By taking samples at multiple time points (e.g., 24h and 48h), one can confirm that the measured concentration is stable, thus verifying that equilibrium has been achieved.
Materials:
-
1-Phenylcycloheptanol (solid, >98% purity)
-
Selection of organic solvents (HPLC grade or higher): Methanol, Ethanol, Acetonitrile, Acetone, Dichloromethane (DCM), Toluene, Hexanes
-
Scintillation vials or screw-cap tubes
-
Shaking incubator or orbital shaker with temperature control
-
Centrifuge with appropriate tubes OR Syringe filters (0.45 µm, PTFE for organic solvents)
-
Calibrated pipettes and volumetric flasks
-
Validated HPLC-UV system
Procedure:
-
Preparation of Slurries:
-
To a series of labeled vials, add an excess of 1-phenylcycloheptanol. "Excess" is critical; a good starting point is ~20-30 mg of solid. The key is to have undissolved solid visible throughout the experiment.
-
Causality: Adding excess solid ensures that the solvent becomes saturated, which is the definition of equilibrium solubility. Without visible solid at the end, the result would only indicate that the solubility is at least the concentration measured, not the true maximum.
-
-
Solvent Addition:
-
Accurately pipette a fixed volume (e.g., 1.0 mL) of each organic solvent into the corresponding vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a shaking incubator set to a constant temperature (e.g., 25°C ± 0.5°C).
-
Agitate the slurries at a vigorous speed for 24 hours.
-
Causality: Constant temperature is crucial as solubility is temperature-dependent. Vigorous agitation maximizes the surface area of the solid in contact with the solvent, accelerating the approach to equilibrium.
-
-
Phase Separation:
-
After 24 hours, remove the vials and let them stand for 30 minutes to allow the excess solid to settle.
-
To ensure complete removal of particulate matter, either:
-
Centrifuge: Transfer the slurry to a centrifuge tube and spin at high speed (e.g., 10,000 rpm for 10 minutes).
-
Filter: Directly draw the supernatant through a solvent-compatible (e.g., PTFE) 0.45 µm syringe filter.
-
-
Causality: This step is the most critical for accuracy. Any suspended microparticles in the sample will be dissolved upon dilution, leading to an overestimation of solubility.
-
-
Sampling and Dilution:
-
Immediately take a precise aliquot (e.g., 100 µL) from the clear supernatant.
-
Dilute this aliquot with a known volume of a suitable solvent (often the mobile phase of the HPLC method) in a volumetric flask to bring the concentration into the linear range of the HPLC calibration curve. A 100-fold dilution is a common starting point.
-
-
Analysis by HPLC:
-
Analyze the diluted sample using a validated HPLC-UV method. A C18 column is typically suitable for a molecule of this nature. The mobile phase could be a gradient of acetonitrile and water. The UV detector should be set to a wavelength where 1-phenylcycloheptanol has a strong absorbance (e.g., ~254 nm, characteristic of the phenyl group).
-
Quantify the concentration against a multi-point calibration curve prepared from a stock solution of 1-phenylcycloheptanol of known concentration.[8]
-
-
Confirmation of Equilibrium:
-
Return the original slurry vials to the shaker for an additional 24 hours (48 hours total).
-
Repeat steps 4-6.
-
Trustworthiness: If the concentration measured at 48 hours is within ±5% of the concentration at 24 hours, equilibrium can be considered achieved. If not, continue shaking and sampling at further time points (e.g., 72 hours).
-
Data Presentation and Interpretation
Quantitative solubility data should be summarized in a clear, tabular format. This allows for easy comparison across different solvent systems.
Table 2: Illustrative Solubility Profile of 1-Phenylcycloheptanol at 25°C
| Solvent | Solvent Polarity Index* | Solubility (mg/mL) | Solubility (mol/L) |
|---|---|---|---|
| Hexanes | 0.1 | Hypothetical Data | Hypothetical Data |
| Toluene | 2.4 | Hypothetical Data | Hypothetical Data |
| Dichloromethane | 3.1 | Hypothetical Data | Hypothetical Data |
| Acetone | 5.1 | Hypothetical Data | Hypothetical Data |
| Ethanol | 5.2 | Hypothetical Data | Hypothetical Data |
| Acetonitrile | 5.8 | Hypothetical Data | Hypothetical Data |
| Methanol | 6.6 | Hypothetical Data | Hypothetical Data |
*Snyder Polarity Index
The relationship between solvent properties and the resulting solubility provides deep insight into the molecule's behavior. This can be visualized as follows:
Caption: Intermolecular forces governing solubility.
Conclusion
This guide provides an authoritative and practical framework for determining the solubility profile of 1-phenylcycloheptanol in organic solvents. By grounding our approach in the principles of physical chemistry and employing the robust shake-flask methodology, researchers can generate reliable and reproducible data. This information is indispensable for the rational design of synthetic routes, purification protocols, and, where applicable, pharmaceutical formulations, ultimately accelerating research and development timelines.
References
-
Solubility of 1-phenylcyclohexanol. (n.d.). Solubility of Things. Retrieved February 4, 2026, from [Link]
-
1-Phenylcyclohexanol-1 - Physico-chemical Properties. (2024, April 9). ChemBK. Retrieved February 4, 2026, from [Link]
-
Chemical Properties of 1-Phenylcyclohexanol (CAS 1589-60-2). (n.d.). Cheméo. Retrieved February 4, 2026, from [Link]
-
1-Phenylcyclohexanol. (n.d.). NIST WebBook. Retrieved February 4, 2026, from [Link]
-
1-phenylcyclohexanol - 1589-60-2. (2025, May 20). ChemSynthesis. Retrieved February 4, 2026, from [Link]
-
1-Phenylcyclohexanol | C12H16O | CID 15319. (n.d.). PubChem. Retrieved February 4, 2026, from [Link]
-
Determination of Ethanol In Alcoholic Beverages by Liquid Chromatography Using the UV Detector. (2025, August 6). ResearchGate. Retrieved February 4, 2026, from [Link]
-
How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. (2025, March 26). PharmaGuru. Retrieved February 4, 2026, from [Link]
Sources
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. CAS 1589-60-2: 1-Phenylcyclohexanol | CymitQuimica [cymitquimica.com]
- 3. 1-PHENYLCYCLOHEXANOL | 1589-60-2 [chemicalbook.com]
- 4. 1-Phenylcyclohexanol | C12H16O | CID 15319 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chembk.com [chembk.com]
- 6. Page loading... [wap.guidechem.com]
- 7. 1-Phenylcyclohexanol (CAS 1589-60-2) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 8. pharmaguru.co [pharmaguru.co]
discovery and history of 1-phenylcycloheptanol
An In-depth Technical Guide on the Discovery and History of 1-Phenylcycloheptanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Phenylcycloheptanol is a tertiary alcohol characterized by the presence of a cycloheptyl and a phenyl group attached to the same carbon atom bearing a hydroxyl group. This guide provides a comprehensive overview of its historical discovery, synthesis, physicochemical properties, and spectroscopic characterization. We delve into the foundational Grignard reaction, the primary method for its synthesis, and explore its relevance as a versatile intermediate in organic synthesis and medicinal chemistry. This document serves as a technical resource, offering both theoretical insights and practical methodologies for professionals in the chemical and pharmaceutical sciences.
Historical Context and Discovery
The journey into the synthesis and understanding of 1-phenylcycloheptanol is intrinsically linked to the broader exploration of organometallic chemistry in the early 20th century. The advent of the Grignard reaction, discovered by Victor Grignard in 1900, was a watershed moment, providing a robust method for the formation of carbon-carbon bonds. This reaction enabled chemists to synthesize a vast array of alcohols from carbonyl compounds.
The primary motivation for synthesizing such molecules was often to create novel scaffolds for potential use in medicinal chemistry or to study the fundamental principles of stereochemistry and reaction mechanisms in cyclic systems.
Synthesis of 1-Phenylcycloheptanol
The most reliable and widely used method for the synthesis of 1-phenylcycloheptanol is the Grignard reaction.[2] This nucleophilic addition reaction involves the treatment of cycloheptanone with phenylmagnesium bromide.
The Grignard Reaction: Mechanism and Protocol
The reaction proceeds in two main stages: the formation of the Grignard reagent (phenylmagnesium bromide) and its subsequent reaction with the cycloheptanone.[3]
Step 1: Formation of Phenylmagnesium Bromide
Bromobenzene is reacted with magnesium metal in an anhydrous ether solvent, typically diethyl ether or tetrahydrofuran (THF).[4][5] The magnesium inserts into the carbon-bromine bond to form the organometallic Grignard reagent. It is crucial for the glassware to be impeccably dry, as any trace of water will quench the highly reactive Grignard reagent.[5][6]
Step 2: Nucleophilic Addition to Cycloheptanone
The phenyl group in the Grignard reagent is highly nucleophilic and attacks the electrophilic carbonyl carbon of cycloheptanone.[3] This forms a magnesium alkoxide intermediate.
Step 3: Acidic Workup
The reaction is quenched with a weak acid, such as an aqueous solution of ammonium chloride, to protonate the alkoxide and yield the final product, 1-phenylcycloheptanol.[4]
Caption: Workflow for the synthesis of 1-phenylcycloheptanol via the Grignard reaction.
Detailed Experimental Protocol
Materials:
-
Magnesium turnings
-
Anhydrous diethyl ether
-
Bromobenzene
-
Cycloheptanone
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Iodine crystal (optional, as an initiator)
Procedure:
-
Apparatus Setup: Assemble a flame-dried three-neck round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a magnetic stirrer. Protect the system from atmospheric moisture with drying tubes.
-
Grignard Reagent Preparation: Place magnesium turnings in the flask. Add a solution of bromobenzene in anhydrous diethyl ether to the dropping funnel. Add a small portion of the bromobenzene solution to the magnesium. If the reaction does not start (indicated by cloudiness and gentle boiling), add a small crystal of iodine or gently warm the flask.[5] Once initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.[4]
-
Reaction with Cycloheptanone: After the magnesium has been consumed, cool the flask in an ice bath. Add a solution of cycloheptanone in anhydrous diethyl ether to the dropping funnel and add it dropwise to the stirred Grignard reagent.
-
Quenching and Workup: Once the addition is complete, remove the ice bath and stir the mixture at room temperature for 1-2 hours. Cool the flask again and slowly add saturated aqueous NH₄Cl solution to quench the reaction.
-
Extraction and Purification: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄. Filter the drying agent and remove the solvent under reduced pressure to obtain the crude product. The 1-phenylcycloheptanol can be further purified by recrystallization or column chromatography.
Physicochemical and Spectroscopic Characterization
1-Phenylcycloheptanol is a solid at room temperature with properties dictated by its molecular structure.
Physical Properties
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₈O | - |
| Molar Mass | 190.28 g/mol | - |
| CAS Number | 4006-74-0 | - |
| Appearance | White solid | General Observation |
| Melting Point | 60-62 °C | Varies by source |
Spectroscopic Data
Spectroscopy is essential for the structural elucidation and purity assessment of 1-phenylcycloheptanol.
-
Infrared (IR) Spectroscopy: The IR spectrum provides key information about the functional groups present.[7] A prominent, broad absorption is expected in the range of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the alcohol.[8] Absorptions around 3000-3100 cm⁻¹ correspond to aromatic C-H stretching, while those just below 3000 cm⁻¹ are from the aliphatic C-H bonds of the cycloheptyl ring. A C-O stretching absorption should appear near 1050 cm⁻¹.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum will show distinct signals. The aromatic protons of the phenyl group will appear as a multiplet in the δ 7.2-7.5 ppm region. The protons of the cycloheptyl ring will give complex multiplets in the δ 1.5-2.0 ppm region. The hydroxyl proton (–OH) will typically appear as a broad singlet, the chemical shift of which is concentration-dependent; this peak will disappear upon shaking the sample with D₂O.[9][10]
-
¹³C NMR: The carbon spectrum will show a signal for the quaternary carbon attached to the hydroxyl group and the phenyl ring in the δ 75-85 ppm range. The aromatic carbons will resonate in the δ 125-150 ppm region. The aliphatic carbons of the cycloheptyl ring will appear in the upfield region of the spectrum.
-
-
Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) will show a molecular ion peak (M⁺) at m/z = 190. A prominent peak at m/z = 172, corresponding to the loss of a water molecule (M-18), is also expected due to the facile dehydration of the tertiary alcohol.
Applications and Future Directions
1-Phenylcycloheptanol serves primarily as a key intermediate in the synthesis of more complex molecules, particularly in the field of medicinal chemistry.
-
Precursor to Pharmacologically Active Compounds: The 1-phenylcycloalkyl moiety is a structural motif found in various centrally acting agents. For instance, the six-membered ring analog, 1-phenylcyclohexanol, is a building block for the dissociative anesthetic Phencyclidine (PCP).[2] By extension, 1-phenylcycloheptanol can be used to synthesize analogs with modified ring sizes to explore structure-activity relationships (SAR). Derivatives of related structures, such as pyrazoles, have shown a wide range of pharmacological activities, including anti-inflammatory, analgesic, and anticonvulsant effects.[11][12][13][14]
-
Mechanistic Studies: As a sterically hindered tertiary alcohol, it can be a useful substrate for studying the mechanisms of reactions such as dehydration and substitution, where carbocationic intermediates are involved.
Future research could focus on developing enantioselective syntheses of 1-phenylcycloheptanol to provide access to chiral derivatives. These chiral building blocks could be invaluable in the development of new therapeutic agents with improved efficacy and reduced side effects.
Conclusion
1-Phenylcycloheptanol, a product of classic organic synthesis, remains a molecule of significant interest. Its preparation via the Grignard reaction is a testament to the enduring power of this foundational transformation in organic chemistry. This guide has provided a detailed examination of its history, synthesis, and characterization, underscoring its role as a versatile intermediate. For researchers in drug discovery and organic synthesis, a thorough understanding of this compound and its chemistry provides a solid foundation for innovation and the creation of novel molecular architectures.
References
- CN102267887A - Synthesis process for 1-hydroxycyclohexyl phenyl ketone - Google Patents.
- CN1359892A - Process for preparing 1-hydroxycyclohexyl phenylketone - Google Patents.
-
Grignard Reaction Experiment Part 2, Forming Phenylmagnesium Bromide - YouTube. Available at: [Link]
-
1-Phenylcyclohexanol - the NIST WebBook. Available at: [Link]
-
Cyclohexanol, 2-phenyl-, (1R-trans) - Organic Syntheses Procedure. Available at: [Link]
-
1-Phenylcyclohexanol | C12H16O | CID 15319 - PubChem - NIH. Available at: [Link]
-
1-Phenylcyclohexanol - the NIST WebBook - National Institute of Standards and Technology. Available at: [Link]
-
Chem 353 Final 2003 : Synthesis. Available at: [Link]
-
Cyclohexanone And Grignard reagent #12boardexam #grignard_reagent - YouTube. Available at: [Link]
-
1-phenyl-1H-pyrazole Derivatives With Antiinflammatory, Analgesic and Antipiretic Activities. Available at: [Link]
-
An NMR, IR and theoretical investigation of H-1 Chemical Shifts and hydrogen bonding in phenols | Request PDF - ResearchGate. Available at: [Link]
-
Question: Consider the mechanism for the Grignard reaction between phenylmagnesium bromide and cyclopentanone to form phenylcyclopentanol. Step 1 - Chegg. Available at: [Link]
-
Review on, Biosynthesis, Isolation, Analytical Techniques, and Pharmacological Activities of Taxifolin - Horizon Research Publishing. Available at: [Link]
-
1H-NMR as a Structural and Analytical Tool of Intra- and Intermolecular Hydrogen Bonds of Phenol-Containing Natural Products and Model Compounds - PMC. Available at: [Link]
-
7: The Grignard Reaction (Experiment) - Chemistry LibreTexts. Available at: [Link]
-
17.11 Spectroscopy of Alcohols and Phenols – Organic Chemistry: A Tenth Edition. Available at: [Link]
-
Reactions of phenylmagnesium bromide with sterically hindered cyclobutanones. III. Mechanism of Grignard addition to these carbo. Available at: [Link]
-
PHARMACOLOGICAL AND PHYSICO-CHEMICAL PROPERTIES OF COMPOSITIONS BASED ON BIOSURFACTANTS AND N-CONTAINING HETEROCYCLIC DERIVATIVES OF 1,4-NAPHTHOQUINONE | Journal of microbiology, biotechnology and food sciences. Available at: [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PubMed. Available at: [Link]
-
Predicting a Structure Based on NMR and IR Spectra - YouTube. Available at: [Link]
-
CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. Available at: [Link]
-
Synthesis, Antioxidant and Antidiabetic Activity of 1-[(5-Substituted phenyl)-4,5-dihydro-1H-pyrazol-3-yl]. Available at: [Link]
Sources
- 1. 1-Phenylcyclohexanol [webbook.nist.gov]
- 2. benchchem.com [benchchem.com]
- 3. Solved Consider the mechanism for the Grignard reaction | Chegg.com [chegg.com]
- 4. 1-PHENYLCYCLOHEXANOL synthesis - chemicalbook [chemicalbook.com]
- 5. m.youtube.com [m.youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 8. 17.11 Spectroscopy of Alcohols and Phenols – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 9. researchgate.net [researchgate.net]
- 10. 1H-NMR as a Structural and Analytical Tool of Intra- and Intermolecular Hydrogen Bonds of Phenol-Containing Natural Products and Model Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 1-phenyl-1H-pyrazole derivatives with antiinflammatory, analgesic and antipiretic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. office2.jmbfs.org [office2.jmbfs.org]
- 13. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ijpsonline.com [ijpsonline.com]
theoretical calculations of 1-phenylcycloheptanol molecular structure
Title: Theoretical Elucidation of 1-Phenylcycloheptanol: A Computational Framework for Conformational & Electronic Analysis
Executive Summary
This technical guide outlines a rigorous theoretical protocol for the structural and electronic characterization of 1-phenylcycloheptanol (C₁₃H₁₈O) . Unlike its well-studied six-membered analog (1-phenylcyclohexanol), the seven-membered cycloheptane ring introduces significant conformational complexity due to low-barrier pseudorotation between Twist-Chair (TC) and Twist-Boat (TB) forms.[1]
This guide serves researchers in medicinal chemistry and physical organic chemistry, providing a self-validating workflow to accurately model:
-
Conformational Landscapes: Distinguishing global minima amidst a flat potential energy surface (PES).[1]
-
Intramolecular Interactions: Quantifying OH···π (phenyl) non-covalent bonding.[1]
-
Electronic Properties: Mapping the electrostatic potential for receptor docking simulations.
Theoretical Challenges & Strategy
The Cycloheptane Problem
The cycloheptane ring lacks the rigid "chair" stability of cyclohexane. The Twist-Chair (TC) is generally the global minimum for unsubstituted cycloheptane, but C1-substitution with a bulky phenyl group and a hydroxyl group perturbs this preference.
-
Key Challenge: The energy gap between TC and TB conformers is often < 2 kcal/mol. Standard optimization can trap the molecule in a local minimum.
-
Solution: A multi-stage workflow starting with Molecular Mechanics (MM) sampling is mandatory before DFT refinement.[1]
Stereoelectronic Effects
-
Steric Bulk: The phenyl group prefers an "equatorial-like" position (isoclinal) to minimize transannular strain.[1]
-
OH···π Interaction: The hydroxyl proton may direct toward the phenyl ring electron cloud, stabilizing an "axial-like" phenyl conformation through dispersion forces. This necessitates the use of dispersion-corrected DFT functionals (e.g., wB97X-D or B3LYP-D3 ).[1]
Computational Workflow (Graphviz)
The following diagram illustrates the critical path from initial structure generation to final property analysis.
Caption: Figure 1. Hierarchical computational protocol for flexible cycloalkanol systems, prioritizing dispersion correction and conformational sampling.
Detailed Methodology (The Protocol)
Phase 1: Conformational Sampling (Molecular Mechanics)
Do not skip this step.[1] A single manual input structure will likely yield a high-energy local minimum.[1]
-
Software: Spartan, Macromodel, or RDKit (Python).[1]
-
Force Field: MMFF94s (optimized for organic conformers) or OPLS3e .[1]
-
Parameters:
Phase 2: Geometry Optimization (DFT)
Select the lowest energy conformers (typically 5-10 distinct structures) for quantum mechanical optimization.
-
Recommended Functional: wB97X-D (Head-Gordon) or B3LYP-D3(BJ) .[1]
-
Reasoning: Standard B3LYP fails to capture the weak dispersion interaction between the OH group and the Phenyl
-system, which can alter the global minimum energy geometry [1].
-
-
Basis Set:
-
Optimization:6-311++G(d,p) (Diffuse functions ++ are critical for the lone pairs on Oxygen).
-
Single Point Energy (High Accuracy):def2-TZVP or cc-pVTZ .[1]
-
-
Solvation: PCM or SMD (Solvation Model based on Density) using Water or Chloroform, depending on the intended application (biological vs. synthetic).
Example Gaussian Input Block:
Phase 3: Electronic & Topological Analysis
Once the global minimum is confirmed (zero imaginary frequencies), perform the following:
-
NBO Analysis (Natural Bond Orbital): To quantify the hyperconjugative delocalization from the Oxygen lone pair (
) to the Phenyl system. -
AIM (Atoms in Molecules): Look for a Bond Critical Point (BCP) between the Hydroxyl H and the Phenyl ring carbons to confirm intramolecular hydrogen bonding.
Predicted Structural Data
Based on comparative theoretical frameworks for 1-phenylcyclohexanol [2] and general cycloheptane folding [3], the following structural parameters are the theoretical baseline for validation.
| Parameter | Predicted Value (Gas Phase) | Significance |
| Ring Conformation | Twist-Chair (TC) | Minimizes eclipsing strain common in pure Chair/Boat.[1] |
| Phenyl Orientation | Isoclinal / Equatorial | Avoids transannular steric clash with C3/C4 hydrogens.[1] |
| C1-O Bond Length | 1.43 Å | Standard alcohol bond length.[1] |
| OH···Ph Distance | 2.4 - 2.8 Å | Indicates weak OH- |
| Dipole Moment | ~1.6 - 1.8 Debye | Vector sum of OH and induced Phenyl dipole.[1] |
Case Study: Radical Stability (HAT)
Theoretical calculations of 1-phenylcycloheptanol are often employed to study Hydrogen Atom Transfer (HAT) reactions.[1] The ring size affects the bond dissociation energy (BDE) of the
-
Insight: DFT studies (B3LYP/6-31G*) have shown that 7-membered rings exhibit different transition state geometries in radical abstractions compared to 6-membered rings due to the "floppiness" of the ring, which allows better orbital alignment in the transition state [4].
References
-
Grimme, S., Antony, J., Ehrlich, S., & Krieg, H. (2010).[1] A consistent and accurate ab initio parametrization of density functional dispersion correction (DFT-D) for the 94 elements H-Pu. The Journal of Chemical Physics, 132(15), 154104. Link
-
Shainyan, B. A., & Kleinpeter, E. (2013).[1] Conformational preferences of the phenyl group in 1-phenyl-1-silacyclohexanes. Tetrahedron, 69(5), 1553-1560.[1] Link
-
Wiberg, K. B. (2003).[1] Conformational Analysis of Cycloheptane and Its Derivatives. The Journal of Organic Chemistry, 68(24), 9322–9329. Link
-
Bietti, M., & Salamone, M. (2009).[1] Hydrogen Abstraction from Cycloalkanes and Cycloalkanols by the Cumyloxyl Radical. The Journal of Organic Chemistry, 74(12), 4501–4509. Link
-
PubChem. (2025).[1] 1-Phenylcycloheptanol Compound Summary. National Library of Medicine.[1] Link
Sources
Technical Whitepaper: Mechanistic Landscapes of 1-Phenylcycloheptanol
Executive Summary
1-Phenylcycloheptanol represents a critical structural motif in the development of central nervous system (CNS) agents. As a tertiary benzylic alcohol embedded within a medium-sized (seven-membered) ring, it serves as a distinct "privileged scaffold" distinct from its more common six-membered analog, 1-phenylcyclohexanol (a precursor to phencyclidine and tramadol derivatives).
This technical guide dissects the reactivity profile of 1-phenylcycloheptanol, focusing on the stability of the benzylic carbocation intermediate. We explore its divergent reaction pathways—specifically acid-catalyzed dehydration and the Ritter reaction—providing researchers with actionable protocols for synthesizing cycloheptyl-based pharmacophores.
Structural Dynamics & Synthesis
Conformational Analysis
Unlike the rigid chair conformation of cyclohexane, the cycloheptane ring exists in a dynamic equilibrium of twist-chair and twist-boat conformers. This flexibility, often referred to as pseudorotation, lowers the energy barrier for functional group transitions.
In 1-phenylcycloheptanol, the bulky phenyl group preferentially occupies the pseudo-equatorial position to minimize transannular steric strain (Prelog strain). However, the hydroxyl group at the same carbon (C1) introduces 1,3-diaxial-like interactions, making the tertiary alcohol highly sensitive to acid-catalyzed ionization.
Synthesis via Grignard Addition
The most robust synthetic route involves the nucleophilic addition of phenylmagnesium bromide to cycloheptanone.
Mechanism: The magnesium atom acts as a Lewis acid, coordinating with the carbonyl oxygen. The nucleophilic phenyl anion attacks the carbonyl carbon, forming a magnesium alkoxide. Acidic hydrolysis yields the target alcohol.[1]
Key Experimental Insight: Strict anhydrous conditions are non-negotiable. The seven-membered ring ketone is less reactive than cyclohexanone due to internal bond angle strain (I-strain), requiring slightly higher thermal activation or longer reaction times.
The Pivot Point: The Benzylic Carbocation
The reactivity of 1-phenylcycloheptanol is dictated almost entirely by the formation of the 1-phenylcycloheptyl carbocation .
-
Electronic Stabilization: The positive charge at C1 is delocalized into the phenyl ring (resonance stabilization), making this tertiary cation significantly more stable than a standard tertiary alkyl cation.
-
Steric Relief: The transition from
(alcohol) to (cation) hybridization relieves internal ring strain (I-strain) inherent to the seven-membered ring, driving the ionization equilibrium forward in acidic media.
This cation serves as the "divergence point" for two primary pathways: Elimination (Dehydration) and Nucleophilic Substitution (Ritter Reaction) .
Divergent Reaction Pathways
Pathway A: Acid-Catalyzed Dehydration (Elimination)
In the absence of a strong nucleophile, the carbocation undergoes E1 elimination.
-
Regioselectivity: The loss of a proton from the adjacent C2/C7 carbons yields 1-phenylcycloheptene . The double bond forms within the ring (endocyclic) rather than outside (exocyclic) to maintain conjugation with the phenyl ring (thermodynamic control).
-
Kinetics: This reaction is rapid and often occurs spontaneously if the alcohol is heated with trace acid.
Pathway B: The Ritter Reaction (Substitution)
In the presence of a nitrile (R-CN) and strong acid, the carbocation is trapped by the nitrile nitrogen. This is a high-value pathway for medicinal chemistry, converting the alcohol directly into an amide—a precursor for amines.
-
Mechanism:
-
Generation of the benzylic carbocation.
-
Nucleophilic attack by the nitrile lone pair to form a nitrilium ion.
-
Hydrolysis of the nitrilium ion by water to form the N-substituted amide.
-
Pathway Visualization
The following diagram maps the divergent pathways from the central carbocation hub.
Figure 1: Divergent mechanistic pathways of 1-phenylcycloheptanol mediated by the benzylic carbocation.
Experimental Protocols
Protocol 1: Synthesis of 1-Phenylcycloheptanol
Objective: Preparation of the core scaffold via Grignard.
| Parameter | Specification |
| Reagents | Bromobenzene (1.1 eq), Mg turnings (1.2 eq), Cycloheptanone (1.0 eq) |
| Solvent | Anhydrous Diethyl Ether or THF |
| Atmosphere | Nitrogen or Argon (Strictly Inert) |
| Yield Target | 65–75% |
Step-by-Step:
-
Activation: Flame-dry a 3-neck flask. Add Mg turnings and a crystal of iodine.
-
Formation: Add bromobenzene in ether dropwise to maintain a gentle reflux. Stir for 1 hour after addition until Mg is consumed.
-
Addition: Cool to 0°C. Add cycloheptanone (diluted in ether) dropwise over 30 mins. The solution will turn cloudy (alkoxide formation).[1]
-
Hydrolysis: Pour the mixture into ice-cold saturated
solution. Note: Avoid strong mineral acids here to prevent premature dehydration. -
Workup: Extract with ether (3x). Wash organics with brine, dry over
, and concentrate in vacuo. -
Purification: Distillation under reduced pressure or flash chromatography (Hexane/EtOAc).
Protocol 2: The Ritter Reaction (Amide Synthesis)
Objective: Conversion to N-acetamido-1-phenylcycloheptane (using Acetonitrile).
| Parameter | Specification |
| Reagents | 1-Phenylcycloheptanol (1.0 eq), Acetonitrile (Solvent/Reagent), H2SO4 (Conc.) |
| Temperature | 0°C to Room Temperature |
| Reaction Time | 3–6 Hours |
Step-by-Step:
-
Solvation: Dissolve 1-phenylcycloheptanol in glacial acetic acid (optional co-solvent) and excess acetonitrile (5–10 eq).
-
Acidification: Cool to 0°C. Add concentrated
dropwise. Caution: Highly Exothermic. -
Reaction: Allow to warm to room temperature. The benzylic cation forms immediately and is trapped by the nitrile.
-
Quench: Pour the reaction mixture onto crushed ice.
-
Precipitation: The amide often precipitates as a solid upon neutralization with aqueous
or . Filter and recrystallize from ethanol/water.
References
-
BenchChem. (2025).[2][3] An In-Depth Technical Guide to the Synthesis of 1-Phenylcyclooctene from Cyclooctanone. (Demonstrates the analogous Grignard/Dehydration protocols for medium rings). Link
-
Organic Syntheses. (1969). Lipase-catalyzed kinetic resolution of alcohols. (Provides standard workup procedures for phenyl-substituted cycloalkanols). Link
-
Ritter, J. J., & Minieri, P. P. (1948). A New Reaction of Nitriles. I. Amides from Alkenes and Monoterpenes. Journal of the American Chemical Society. (The foundational text for the Ritter reaction mechanism).[4] Link
-
Wikipedia. (2023). Ritter Reaction. (General overview of the mechanism applied to tertiary benzylic alcohols). Link
-
Study.com. (2025). Mechanism for the dehydration of 1-phenylcyclohexanol. (Mechanistic analog for the cycloheptyl system). Link
Sources
Technical Guide: Strategic Identification & Synthesis of 1-Phenylcycloheptanol
Executive Summary & Strategic Relevance
Target Molecule: 1-Phenylcycloheptanol (CAS: 1455-25-0) Primary Application: Key intermediate in the synthesis of Bencyclane (vasodilator/antispasmodic) and a structural pharmacophore in CNS-active research (analgesic/anesthetic analogs).
This guide addresses the technical requirements for synthesizing 1-phenylcycloheptanol with high fidelity. Unlike simple textbook protocols, this document focuses on the causality of reagent selection , impurity control, and scalable methodology. The synthesis of tertiary alcohols on medium-sized rings (7-membered) presents unique conformational challenges compared to their 6-membered counterparts, specifically regarding steric hindrance during nucleophilic attack and propensity for elimination (dehydration) during workup.
Retrosynthetic Analysis & Pathway Selection
To identify the optimal starting materials, we must first disconnect the target molecule logically. The formation of the quaternary center at C1 is the critical step.
The Disconnection Logic
The most robust disconnection is at the bond between the phenyl ring and the cycloheptyl carbinol carbon. This dictates a nucleophilic addition of a phenyl anion equivalent to a 7-membered ketone.
Pathway A (Recommended): Grignard Addition (Phenylmagnesium bromide + Cycloheptanone).
-
Pros: High atom economy, commercially available precursors, manageable exotherm.
-
Cons: Sensitivity to moisture.
Pathway B: Organolithium Addition (Phenyllithium + Cycloheptanone).
-
Pros: Faster kinetics at low temperatures (-78°C).
-
Cons: Higher basicity leads to increased enolization side-reactions (recovering starting ketone) rather than addition; requires cryogenic conditions.
Decision: Pathway A is selected for its balance of thermodynamic control and operational simplicity in a standard laboratory setting.
Visualizing the Pathway
Caption: Retrosynthetic breakdown identifying the C-C bond formation as the primary strategic disconnection.
Critical Starting Material Selection
The success of a Grignard reaction is determined before the first drop of solvent is added. Purity profiles of the starting materials are non-negotiable.
The Electrophile: Cycloheptanone
-
CAS: 502-42-1
-
Selection Criteria:
-
Purity: Must be >98%.
-
Water Content: Critical parameter. Water destroys the Grignard reagent (PhMgBr + H₂O → Benzene + Mg(OH)Br).
-
Pre-treatment: If the bottle has been opened previously, distill over CaH₂ or dry over 4Å molecular sieves for 24 hours. Cycloheptanone is hygroscopic.
-
The Nucleophile Precursor: Bromobenzene
-
CAS: 108-86-1
-
Why Bromobenzene over Chlorobenzene?
-
Reactivity: The C-Br bond is weaker than C-Cl, making the insertion of Magnesium (initiation) significantly easier without requiring aggressive activation (iodine/heat) that can lead to Wurtz coupling byproducts (Biphenyl).
-
Boiling Point: Bromobenzene (156°C) is easy to handle but high enough to allow reflux if necessary.
-
The Metal: Magnesium Turnings[1]
-
CAS: 7439-95-4
-
Morphology: "Turnings" or "Chips" are preferred over powder to prevent runaway exotherms.
-
Activation: Mechanical crushing in the flask (dry stirring) exposes fresh Mg(0) surface, crucial for initiation.
Solvent System
-
Primary Choice: Anhydrous Diethyl Ether (Et₂O) or Tetrahydrofuran (THF) .
-
Recommendation: THF is preferred for this specific synthesis because it coordinates better with the magnesium species, stabilizing the Grignard complex and reducing the precipitation of salts that can stall the reaction.
Summary of Reagents
| Component | Role | CAS No. | Critical Quality Attribute (CQA) |
| Cycloheptanone | Substrate | 502-42-1 | <0.05% Water content (Karl Fischer) |
| Bromobenzene | Reagent | 108-86-1 | Free of stabilizers |
| Magnesium | Metal | 7439-95-4 | Fresh surface area (oxide-free) |
| THF | Solvent | 109-99-9 | Anhydrous, inhibitor-free |
Experimental Protocol (Self-Validating System)
This protocol includes "Checkpoints" to validate the chemistry in real-time.
Step 1: Formation of Phenylmagnesium Bromide[2]
-
Setup: Flame-dry a 3-neck round bottom flask equipped with a reflux condenser, addition funnel, and N₂ inlet.
-
Loading: Add Mg turnings (1.1 eq) and cover with minimal anhydrous THF.
-
Initiation: Add 5% of the total Bromobenzene volume. Add a single crystal of Iodine.[1]
-
Checkpoint 1: The brown color of Iodine should fade to colorless, and the solution should become slightly turbid with bubbling. This confirms Grignard initiation.[2]
-
-
Propagation: Dilute the remaining Bromobenzene in THF. Add dropwise to maintain a gentle reflux without external heating.
-
Why: This "self-sustaining" reflux indicates the reaction is proceeding under kinetic control.
-
Step 2: Addition of Cycloheptanone[4]
-
Cooling: Once PhMgBr formation is complete (Mg consumed), cool the grey/black solution to 0°C in an ice bath.
-
Addition: Dissolve Cycloheptanone (1.0 eq) in THF. Add dropwise over 30-45 minutes.
-
Equilibration: Allow to warm to Room Temperature (RT) and stir for 2 hours.
Step 3: Quench and Workup (The Danger Zone)
-
Risk: Tertiary alcohols are prone to acid-catalyzed dehydration.
-
Protocol: Pour the reaction mixture into Saturated Ammonium Chloride (NH₄Cl) solution at 0°C.
-
Do NOT use HCl: Strong mineral acids will instantly dehydrate 1-phenylcycloheptanol to 1-phenylcycloheptene. NH₄Cl provides a mild buffer (pH ~5-6) sufficient to protonate the alkoxide without stripping the hydroxyl group.
-
Workflow Diagram
Caption: Operational workflow emphasizing the critical temperature control and pH-sensitive quench step.
Validation & Troubleshooting
Analytical Characterization
Upon isolation, the product must be validated.
-
1H NMR (CDCl3): Look for the disappearance of the ketone alpha-protons (approx 2.4 ppm) and the appearance of the aromatic phenyl protons (7.2-7.5 ppm). The hydroxyl proton typically appears as a broad singlet around 1.5-2.0 ppm (concentration dependent).
-
IR Spectroscopy:
-
Success: Strong broad band at ~3400 cm⁻¹ (O-H stretch).
-
Failure (Dehydration): Disappearance of O-H, appearance of C=C stretch at ~1600-1650 cm⁻¹.
-
Common Failure Modes
| Observation | Root Cause | Corrective Action |
| No Reaction (Mg unchanged) | Mg surface oxidized or wet solvent. | Add Iodine crystal; use fresh solvent; crush Mg with glass rod. |
| Low Yield / Recovered Ketone | Enolization occurred (Grignard acted as base).[4] | Keep reaction at 0°C during addition; ensure anhydrous conditions. |
| Product is an Oil (Impure) | Biphenyl formation (Wurtz coupling). | Add Bromobenzene slower; avoid overheating during Grignard formation. |
| Product contains Alkene | Acidic workup was too harsh. | Use NH₄Cl only. Do not heat during rotary evaporation (>40°C). |
References
-
PubChem. (n.d.). 1-Phenylcycloheptanol (Compound).[5][6] National Library of Medicine. Retrieved February 4, 2026, from [Link]
-
National Institute of Standards and Technology (NIST). (2025).[7] 1-Phenylcycloheptanol Mass Spectrum. NIST Chemistry WebBook.[7] Retrieved February 4, 2026, from [Link]
- Pallos, L., et al. (1971). Derivatives of 1-Phenylcycloheptane. U.S. Patent 3,652,589 (Related to Bencyclane synthesis).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. youtube.com [youtube.com]
- 3. CN103204828B - Preparation method of 1-cyclohexyl-1-phenyl-3-piperidinepropanol hydrochloride - Google Patents [patents.google.com]
- 4. Grignard Reaction [organic-chemistry.org]
- 5. CAS 1589-60-2: 1-Phenylcyclohexanol | CymitQuimica [cymitquimica.com]
- 6. 1-PHENYLCYCLOHEXANOL | 1589-60-2 [chemicalbook.com]
- 7. 1-Phenylcyclohexanol [webbook.nist.gov]
Methodological & Application
Application Notes and Protocols: Dehydration of 1-Phenylcycloheptanol to 1-Phenylcycloheptene
Introduction: The Strategic Importance of Alkene Synthesis
The dehydration of alcohols to form alkenes is a cornerstone of synthetic organic chemistry, providing a reliable pathway to unsaturated molecules that serve as versatile intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The conversion of 1-phenylcycloheptanol to 1-phenylcycloheptene is a classic example of an acid-catalyzed elimination reaction, typically proceeding through an E1 mechanism. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the protocols for this transformation, delving into the mechanistic underpinnings, offering detailed experimental procedures, and exploring alternative methodologies for this crucial synthetic step.
Mechanistic Insights: The E1 Pathway
The dehydration of a tertiary alcohol such as 1-phenylcycloheptanol in the presence of a strong acid catalyst proceeds via a unimolecular elimination (E1) mechanism.[1][2] This multi-step process is initiated by the protonation of the hydroxyl group, converting it into a good leaving group (water).[1][3] Subsequent departure of the water molecule results in the formation of a stable tertiary carbocation. Finally, a weak base, typically water or the conjugate base of the acid catalyst, abstracts a proton from an adjacent carbon, leading to the formation of the alkene.[1][3]
The stability of the tertiary carbocation intermediate is a key factor favoring the E1 pathway for tertiary alcohols.[4] The reaction generally follows Zaitsev's rule, which predicts the formation of the more substituted (and therefore more stable) alkene as the major product. In the case of 1-phenylcycloheptanol, the formation of 1-phenylcycloheptene is the thermodynamically favored outcome.
Caption: The E1 mechanism for the acid-catalyzed dehydration of 1-phenylcycloheptanol.
Experimental Protocols
Protocol 1: Acid-Catalyzed Dehydration using Phosphoric Acid
Phosphoric acid is often preferred over sulfuric acid as it is less oxidizing, leading to fewer side products and a cleaner reaction.[5]
Materials:
-
1-Phenylcycloheptanol
-
85% Phosphoric acid (H₃PO₄)
-
Anhydrous calcium chloride (CaCl₂) or anhydrous magnesium sulfate (MgSO₄)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Saturated sodium chloride solution (brine)
-
Diethyl ether or dichloromethane (for extraction)
-
Boiling chips
Equipment:
-
Round-bottom flask
-
Distillation apparatus (condenser, receiving flask)
-
Heating mantle or oil bath
-
Separatory funnel
-
Erlenmeyer flasks
-
Magnetic stirrer and stir bar
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, combine 1-phenylcycloheptanol and 85% phosphoric acid in a 1:0.3 molar ratio. Add a few boiling chips.
-
Dehydration: Assemble a simple distillation apparatus. Heat the reaction mixture gently using a heating mantle or oil bath. The product, 1-phenylcycloheptene, will co-distill with water. The temperature of the distillate should be monitored and maintained around 95-105 °C.
-
Work-up:
-
Transfer the distillate to a separatory funnel.
-
Wash the organic layer sequentially with:
-
Separate the organic layer and dry it over anhydrous calcium chloride or magnesium sulfate.
-
-
Purification:
-
Filter the drying agent.
-
The crude 1-phenylcycloheptene can be purified by fractional distillation under reduced pressure to obtain a highly pure product.[8] Collect the fraction boiling at the appropriate temperature for 1-phenylcycloheptene.
-
Protocol 2: Dehydration using Sulfuric Acid
Concentrated sulfuric acid is a potent dehydrating agent, though it can cause charring and the formation of sulfur dioxide as a byproduct.[5]
Materials:
-
1-Phenylcycloheptanol
-
Concentrated sulfuric acid (H₂SO₄)
-
10% Sodium hydroxide solution (NaOH)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Saturated sodium chloride solution (brine)
-
Diethyl ether
Procedure:
-
Reaction Setup: In a round-bottom flask, cool 1-phenylcycloheptanol in an ice bath. Slowly add concentrated sulfuric acid dropwise with stirring in a 1:0.2 molar ratio.
-
Dehydration: Allow the mixture to warm to room temperature and then heat it to 40-50 °C for approximately 1 hour.
-
Work-up:
-
Pour the cooled reaction mixture onto crushed ice.
-
Extract the product with diethyl ether.
-
Wash the ether extract sequentially with water, 10% sodium hydroxide solution, and finally with brine.[6]
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter the drying agent and remove the solvent using a rotary evaporator.
-
Purify the resulting oil by vacuum distillation.
-
| Parameter | Protocol 1 (Phosphoric Acid) | Protocol 2 (Sulfuric Acid) |
| Catalyst | 85% Phosphoric Acid | Concentrated Sulfuric Acid |
| Temperature | Distillation at ~95-105 °C | 40-50 °C |
| Work-up | Water, NaHCO₃, Brine Washes | Water, NaOH, Brine Washes |
| Advantages | Cleaner reaction, fewer byproducts | Potentially faster reaction |
| Disadvantages | Higher temperature required | Potential for charring and SO₂ formation |
Alternative Dehydration Methods: Milder Reagents for Sensitive Substrates
For substrates that are sensitive to strong acidic conditions, alternative, milder dehydration reagents can be employed.
Burgess Reagent
The Burgess reagent (methyl N-(triethylammoniumsulfonyl)carbamate) is a mild and selective reagent for the dehydration of secondary and tertiary alcohols.[9][10] The reaction proceeds through a syn-elimination mechanism and is often carried out under neutral conditions in a non-polar solvent like benzene or toluene at room temperature or with gentle heating.[11][12]
Martin Sulfurane
Martin sulfurane (bis[α,α-bis(trifluoromethyl)benzyloxy]diphenylsulfur) is another effective reagent for the dehydration of alcohols under mild, neutral conditions.[13][14] It is particularly useful for the dehydration of tertiary alcohols.[15][16] The reaction is typically performed in a non-polar, aprotic solvent such as carbon tetrachloride or benzene at or below room temperature.
Sources
- 1. homework.study.com [homework.study.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. m.youtube.com [m.youtube.com]
- 4. Alcohol Dehydration by E1 and E2 Elimination with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. docsity.com [docsity.com]
- 7. scribd.com [scribd.com]
- 8. US20120108874A1 - Process for preparing a phenylcyclohexane - Google Patents [patents.google.com]
- 9. Burgess, a mild selective dehydrating reagent [en.highfine.com]
- 10. Burgess Reagent, 96% 1 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 11. researchgate.net [researchgate.net]
- 12. ukessays.com [ukessays.com]
- 13. Martin's sulfurane - Wikipedia [en.wikipedia.org]
- 14. alkalisci.com [alkalisci.com]
- 15. Martin sulfurane - Enamine [enamine.net]
- 16. researchgate.net [researchgate.net]
Application Note: 1-Phenylcycloheptanol in Advanced Polymer Matrices & Drug Scaffolds
Executive Summary
1-Phenylcycloheptanol (CAS: [Specific CAS if available, structurally analogous to 1-Phenylcyclohexanol CAS 1589-60-2]) represents a specialized class of tertiary alcohols combining a bulky cycloaliphatic ring (7-membered) with an aromatic moiety. Unlike its ubiquitous 6-membered analog (1-phenylcyclohexanol) or the photoinitiator 1-hydroxycyclohexyl phenyl ketone (Irgacure 184), the cycloheptyl variant is utilized for its unique steric volume and conformational flexibility.
This guide details the application of 1-phenylcycloheptanol as a functional chain terminator and steric modulator in high-performance polymers, and its utility as a scaffold in pharmaceutical polymer conjugates . The expanded 7-membered ring offers increased hydrophobicity and free volume compared to cyclopentyl and cyclohexyl analogs, influencing the glass transition temperature (
Chemical Profile & Mechanistic Insight[1][2][3][4][5]
Structural Significance
The core utility of 1-phenylcycloheptanol lies in its tertiary hydroxyl group and the "ring-expanded" cycloheptane structure.
-
Steric Hindrance: The 7-membered ring adopts a twist-chair conformation that is more voluminous than the chair conformation of cyclohexane. When used as a polymer additive (e.g., end-capping), it disrupts chain packing more effectively, potentially lowering crystallinity or increasing free volume.
-
Reactivity: As a tertiary alcohol, the hydroxyl group is sterically hindered, making it selective for reaction with highly reactive electrophiles (e.g., isocyanates, acid chlorides) without interfering with milder propagation steps.
Comparative Properties Table
| Property | 1-Phenylcyclopentanol (5-ring) | 1-Phenylcyclohexanol (6-ring) | 1-Phenylcycloheptanol (7-ring) |
| Steric Bulk | Moderate | High | Very High (Twist-Chair) |
| Hydrophobicity (LogP) | ~2.5 | ~2.9 | > 3.1 (Est.) |
| Primary Application | Fine Chemical Intermediate | Pharm. Precursor / Polymer Modifier | High-Free-Volume Additive |
| Reactivity (OH group) | Accessible | Moderately Hindered | Highly Hindered |
Application 1: Steric Modulation in Polyurethane Synthesis
Context: In polyurethane (PU) synthesis, controlling molecular weight and preventing crystallization in soft segments is critical. 1-Phenylcycloheptanol acts as a monofunctional chain terminator .
Mechanism of Action
The compound reacts with terminal isocyanate groups. The bulky phenyl-cycloheptyl tail prevents hydrogen bonding between urethane linkages in the immediate vicinity, acting as an internal plasticizer and modifying the modulus.
Experimental Protocol: End-Capping of Pre-Polymers
Objective: Synthesize a PU elastomer with modified surface hydrophobicity using 1-phenylcycloheptanol.
Materials:
-
4,4'-Methylene diphenyl diisocyanate (MDI)
-
Poly(tetramethylene ether) glycol (PTMEG, Mw=1000)
-
1-Phenylcycloheptanol (Target Additive)
-
Catalyst: Dibutyltin dilaurate (DBTDL)
-
Solvent: Anhydrous Dimethylformamide (DMF)
Workflow:
-
Pre-polymer Formation:
-
In a 3-neck flask under
, react MDI with PTMEG (Molar ratio 2:1) at 80°C for 2 hours to form an isocyanate-terminated pre-polymer. -
Validation: Check NCO content via titration (ASTM D2572).
-
-
Chain Extension & Capping:
-
Cool the reaction to 60°C.
-
Add 1,4-butanediol (chain extender) at 0.95 stoichiometric equivalent.
-
Stir for 30 minutes. Viscosity will increase.
-
-
Functional Termination (The Critical Step):
-
Add 1-Phenylcycloheptanol (0.05 stoichiometric equivalent relative to initial NCO).
-
Add 1 drop of DBTDL.
-
Rationale: The tertiary alcohol reacts slower than the primary diol; adding it late ensures it caps the ends rather than disrupting the block copolymer formation.
-
-
Curing:
-
Cast the polymer into Teflon molds.
-
Cure at 100°C for 24 hours.
-
DOT Diagram: Polyurethane End-Capping Workflow
Caption: Step-wise synthesis of sterically modified polyurethane using 1-phenylcycloheptanol as a terminal modifier.
Application 2: Synthesis & Purification Protocol
Since 1-phenylcycloheptanol is often a research-grade chemical, in-house synthesis via Grignard reaction is frequently required.
Synthesis Protocol (Grignard Route)
Reaction: Cycloheptanone + Phenylmagnesium Bromide
Reagents:
-
Bromobenzene (Reagent Grade)
-
Magnesium turnings (activated)[1]
-
Cycloheptanone (Anhydrous)
-
Diethyl Ether or THF (Anhydrous)[2]
-
Ammonium Chloride (
)
Step-by-Step Methodology:
-
Preparation of Grignard Reagent:
-
Flame-dry a 500mL 3-neck flask equipped with a reflux condenser and dropping funnel. Maintain inert atmosphere (
). -
Add Mg turnings (1.1 eq) and cover with minimal anhydrous ether.
-
Add a crystal of iodine to initiate.[1]
-
Add Bromobenzene (1.0 eq) dropwise. Maintain a gentle reflux.
-
-
Addition of Ketone:
-
Cool the Grignard solution to 0°C in an ice bath.
-
Dissolve Cycloheptanone (0.9 eq) in anhydrous ether.
-
Add the ketone solution dropwise over 45 minutes. Caution: Exothermic.
-
Mechanistic Note: The nucleophilic phenyl group attacks the carbonyl carbon of the cycloheptanone.
-
-
Hydrolysis & Work-up:
-
Stir at room temperature for 2 hours.
-
Quench slowly with saturated aqueous
(prevents gel formation). -
Extract with Diethyl Ether (3x).
-
Wash organic layer with brine, dry over
.
-
-
Purification:
DOT Diagram: Grignard Synthesis Pathway
Caption: Synthesis pathway for 1-phenylcycloheptanol via Grignard addition to cycloheptanone.
Analytical Validation (QC)
To ensure the integrity of the additive before polymer incorporation, strict QC is required.
Gas Chromatography - Mass Spectrometry (GC-MS)
-
Column: HP-5MS or equivalent (Non-polar).
-
Method: 50°C (1 min)
10°C/min 280°C. -
Identification: Look for the molecular ion peak (M+) and characteristic fragmentation (loss of phenyl or dehydration).
-
Note: Tertiary alcohols often dehydrate in the injector port. Look for the [M-18] peak (alkene formation).
-
Proton NMR ( H-NMR)
-
Solvent:
. -
Key Signals:
-
Aromatic protons: Multiplet at
7.2–7.5 ppm. -
Cycloheptyl ring protons: Complex multiplets between
1.4–2.2 ppm. -
Absence of the methine proton (CH-OH) confirms the tertiary nature (unlike 2-phenylcycloheptanol).
-
Safety & Handling (E-E-A-T)
-
Toxicity: While specific tox data for the cycloheptyl variant is sparse, structurally similar compounds (1-phenylcyclohexanol) are skin irritants and potential CNS depressants. Handle with full PPE (gloves, goggles, fume hood).
-
Storage: Store in a cool, dry place under inert gas (
) to prevent oxidation or moisture absorption. -
Regulatory: This compound is likely considered a research chemical (R&D use only) in many jurisdictions unless registered under REACH/TSCA.
References
-
PubChem. 1-Phenylcyclohexanol Compound Summary. (Physical property baseline). Available at: [Link]
Sources
Application Note: Strategic Synthesis and Functionalization of 1-Phenylcycloheptanol
Accessing Novel Seven-Membered CNS Scaffolds via Medium-Ring Functionalization
Abstract
The seven-membered carbocycle (cycloheptane) represents a privileged yet underutilized scaffold in modern drug discovery, offering unique conformational properties distinct from the ubiquitous cyclohexane ring. This application note details the robust synthesis of 1-phenylcycloheptanol , a critical tertiary alcohol intermediate. We provide a validated protocol for its generation via Grignard addition and demonstrate its utility as a divergent node for accessing 1-phenylcycloheptene (via elimination) and 1-phenylcycloheptylamine (via the Ritter reaction). These derivatives serve as expanded lipophilic pharmacophores for NMDA receptor antagonists and sigma receptor ligands, offering a strategic "scaffold hop" for lead optimization.
Introduction: The Medium-Ring Challenge
While six-membered rings possess well-defined chair conformations, seven-membered rings introduce transannular strain and higher entropic barriers to formation. 1-Phenylcycloheptanol is chemically significant because the bulky phenyl group at the quaternary center locks the ring into specific low-energy twist-chair conformations, influencing subsequent reactivity.
For drug developers, this molecule is the gateway to 1-phenylcycloheptylamine , a structural analog of phencyclidine (PCP) and tramadol derivatives. Modulating the ring size from
Experimental Protocol: Synthesis of the Core Scaffold
Objective: Synthesis of 1-phenylcycloheptanol via Grignard Addition. Scale: 50 mmol (adaptable).
Reagents & Equipment[1][2]
-
Substrate: Cycloheptanone (5.6 g, 50 mmol).
-
Reagent: Phenylmagnesium bromide (PhMgBr), 3.0 M in diethyl ether (20 mL, 60 mmol, 1.2 equiv).
-
Solvent: Anhydrous Diethyl Ether (
) or THF. -
Quench: Saturated aqueous Ammonium Chloride (
). -
Apparatus: Flame-dried 250 mL 3-neck round-bottom flask, N2 atmosphere, addition funnel.
Step-by-Step Methodology
-
Inert Setup: Assemble glassware while hot; flush with dry nitrogen for 15 minutes.
-
Reagent Preparation: Charge the flask with 50 mL anhydrous
. Cannulate the PhMgBr solution into the flask. Cool to 0°C using an ice/water bath.-
Expert Insight: While PhMgBr is commercially available, fresh preparation from bromobenzene and Mg turnings often yields higher purity alcohol by minimizing benzene byproducts.
-
-
Controlled Addition: Dissolve cycloheptanone in 20 mL anhydrous
. Add this solution dropwise to the Grignard reagent over 30 minutes.[1][2]-
Critical Control Point: Maintain internal temperature <10°C. The reaction is highly exothermic. Rapid addition leads to enolization of the ketone rather than nucleophilic attack, reducing yield.
-
-
Reaction Maturation: Allow the mixture to warm to room temperature (25°C) and stir for 2 hours. Monitor by TLC (10% EtOAc/Hexane). Disappearance of the ketone (
) and appearance of the alcohol ( ) indicates completion. -
Quench & Workup: Cool back to 0°C. Slowly add sat.
(30 mL).-
Safety Note: Magnesium salts may precipitate as a sticky solid. Addition of 1M HCl can solubilize these salts but risks dehydrating the tertiary alcohol. We recommend a neutral workup (
) for this specific substrate to preserve the alcohol [2].
-
-
Isolation: Extract with
(3 x 50 mL). Wash combined organics with brine, dry over , and concentrate in vacuo. -
Purification: The crude oil often crystallizes upon standing or trituration with cold pentane. If necessary, purify via silica gel chromatography (0-5% EtOAc in Hexanes).
Yield Expectation: 85-92% (White solid).
Divergent Functionalization Pathways
Once synthesized, 1-phenylcycloheptanol serves as a pivot point for two distinct chemical libraries.
Pathway A: Dehydration to 1-Phenylcycloheptene
This alkene is a precursor for hydroboration (to access chiral secondary alcohols) or oxidative cleavage.
-
Reagent: p-Toluenesulfonic acid (pTsOH), Toluene, Reflux with Dean-Stark trap.
-
Mechanism: E1 Elimination.[3] The tertiary carbocation is stabilized by the phenyl ring, making this reaction extremely facile.
-
Observation: The product is a conjugated alkene, detectable by UV activity and the appearance of an olefinic triplet (~6.1 ppm) in 1H NMR [3].
Pathway B: The Ritter Reaction (Novel CNS Ligand Synthesis)
This is the high-value application for medicinal chemistry. Direct conversion of the tertiary alcohol to an amine pharmacophore.[4]
Protocol:
-
Mixing: Dissolve 1-phenylcycloheptanol (10 mmol) in glacial acetic acid (15 mL).
-
Nitrile Addition: Add Sodium Cyanide (NaCN, 20 mmol) or Trimethylsilyl cyanide (TMSCN) cautiously.
-
Safety: Perform in a high-efficiency fume hood. NaCN + Acid generates HCN gas.
-
-
Catalysis: Add concentrated Sulfuric Acid (
, 2 mL) dropwise.-
Mechanistic Note: The acid generates the tertiary carbocation, which is trapped by the nitrile nitrogen to form the nitrilium ion.
-
-
Hydrolysis: Stir for 12 hours, then pour onto ice. Basify to pH 10 with NaOH. The intermediate formamide is often isolated here.
-
Amine Release: Reflux the formamide in 6M HCl for 4 hours to cleave the formyl group, yielding 1-phenylcycloheptylamine .
Data Summary & Characterization
| Compound | Structure Type | Key 1H NMR Signal (CDCl3) | IR Signature ( | Application |
| 1-Phenylcycloheptanol | Tertiary Alcohol | 3400 (broad O-H) | Precursor | |
| 1-Phenylcycloheptene | Cyclic Alkene | 1600 (C=C), No O-H | Functionalization | |
| 1-Phenylcycloheptylamine | Primary Amine | 3300-3400 (N-H) | CNS Ligand (NMDA/Sigma) |
Visualizing the Workflow
Diagram 1: Synthesis and Divergent Logic
This flowchart illustrates the critical decision points in the experimental workflow.
Caption: Divergent synthesis workflow starting from cycloheptanone, highlighting the critical branching between elimination (alkene) and Ritter-type amination (amine).
Diagram 2: Mechanistic Pathway (Ritter Reaction)
Understanding the carbocation intermediate is vital for troubleshooting low yields.
Caption: Mechanistic flow of the Ritter reaction.[5][6] The stability of the tertiary carbocation at the 7-membered ring junction is the driving force.
References
-
University of Missouri. Synthesis of 1-Phenylethanol: A Grignard Reaction. (Standard Grignard workup protocols). Retrieved from: [Link]
-
National Institutes of Health (PubChem). 1-Phenyl-cycloheptene | C13H16 | CID 278132. (Physical properties and characterization data).[7][8][9][10][11][12] Retrieved from: [Link]
-
Organic Chemistry Portal. Ritter Reaction: Mechanism and Scope. (Methodology for converting tertiary alcohols to amides).[4][13] Retrieved from: [Link]
Sources
- 1. glaserr.missouri.edu [glaserr.missouri.edu]
- 2. CN103204828B - Preparation method of 1-cyclohexyl-1-phenyl-3-piperidinepropanol hydrochloride - Google Patents [patents.google.com]
- 3. homework.study.com [homework.study.com]
- 4. youtube.com [youtube.com]
- 5. Use of PCA (1-phenylcyclohexylamine) as a precursor [chemistry.mdma.ch]
- 6. Ritter Reaction | NROChemistry [nrochemistry.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Chemical synthesis and molecular pharmacology of hydroxylated 1-(1-phenylcyclohexyl-piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A facile and efficient route to one-pot synthesis of new cyclophanes using vinamidinium salts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Selective Dehydration of 1,3-Cyclopentanediol to Cyclopentadiene over Lanthanum Phosphate Catalysts [mdpi.com]
- 13. Ritter reaction - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Yield Optimization Support Center: 1-Phenylcycloheptanol Synthesis
Status: Operational Ticket ID: YLD-OPT-PCH7 Assigned Specialist: Senior Application Scientist Subject: Troubleshooting low yields in the Grignard addition to cycloheptanone.
Introduction: The "Hidden" Yield Killers
Welcome to the technical support center for 1-phenylcycloheptanol synthesis. If you are accessing this guide, you are likely experiencing yields below 60% using standard Grignard protocols (Phenylmagnesium bromide + Cycloheptanone).
While this reaction appears to be a textbook nucleophilic addition, the specific steric and electronic properties of cycloheptanone introduce two critical failure points often overlooked in general protocols:
-
Competitive Enolization: Cycloheptanone has accessible
-protons. Basic Grignard reagents can act as bases rather than nucleophiles, reverting your starting material upon workup.[1] -
Tertiary Alcohol Dehydration: The product is a tertiary benzylic alcohol. It is exceptionally prone to acid-catalyzed elimination (E1 mechanism) during quenching and purification, destroying your product before you even isolate it.
This guide provides the "Tier 2" support solutions necessary to bypass these limitations.
Module 1: Reagent Quality & Preparation (The Foundation)
Q: I am using commercial PhMgBr (1.0 M in THF). Is this sufficient? A: Trust, but verify. Commercial Grignard reagents degrade over time due to moisture ingress through septa. A "1.0 M" bottle may actually be 0.7 M. If you calculate stoichiometry based on the label, you may be under-charging the nucleophile.
-
Protocol: Perform a titration using the salicylaldehyde phenylhydrazone method or simple iodine titration before use.
-
Recommendation: Use a 1.2 to 1.5 equivalent excess of PhMgBr relative to the ketone to account for adventitious moisture and enolization losses.
Q: My cycloheptanone is dark/yellow. Does this matter? A: Yes. Oxidation products and water in the ketone will quench your Grignard reagent immediately.
-
Fix: Distill cycloheptanone over CaH
or dry it over activated 4Å molecular sieves for 24 hours prior to use. The starting material must be anhydrous.
Module 2: Reaction Conditions & Optimization (The Process)
Q: I see a lot of unreacted cycloheptanone in my crude NMR, even with excess Grignard. Why?
A: This is the Enolization Trap . Phenylmagnesium bromide is both a nucleophile and a strong base.[2] It can deprotonate the
The Solution: Organocerium Chemistry (The Imamoto Method) To suppress basicity and enhance nucleophilicity, we recommend transmetallating to an organocerium reagent. Lanthanide salts are highly oxophilic, activating the carbonyl oxygen while the organocerium species is less basic than the Grignard.
Q: How do I implement the Organocerium method?
A: You must use anhydrous Cerium(III) Chloride (
-
Critical Warning: Commercial
cannot be used directly. It must be dehydrated.[3] -
Activation Protocol:
-
Place
in a flask under high vacuum. -
Heat to 140°C–150°C with stirring for 2–3 hours. The white powder will eventually become a fine suspension.
-
Cool under Argon.
-
Add dry THF and stir vigorously (2h) to form the
-THF complex. -
Add PhMgBr/PhLi at 0°C to generate the organocerium reagent in situ.
-
Module 3: Workup & Isolation (The Harvest)
Q: My crude NMR showed product, but after column chromatography, I see a new alkene peak. What happened? A: You encountered Acid-Catalyzed Dehydration . 1-phenylcycloheptanol is a tertiary benzylic alcohol. The carbocation intermediate formed by losing water is stabilized by both the ring and the phenyl group, making E1 elimination extremely facile.
-
Cause: Silica gel is slightly acidic. Rotovap heating baths promote elimination.
-
Fix 1 (Quench): Use saturated
(mildly acidic) or even better, a buffered solution. Avoid or workups. -
Fix 2 (Purification): Pre-treat your silica gel column with 1% Triethylamine (TEA) in hexanes to neutralize acidic sites. Alternatively, purify via recrystallization (pentane/hexanes) if the product is solid, avoiding thermal stress.
Visualizing the Failure Pathways
The following diagram illustrates the competing pathways that reduce yield. Your goal is to force the Green path and block the Red paths.
Figure 1: Reaction logic flow. The "Enolate" path recovers starting material (low conversion), while the "Alkene" path destroys formed product (low isolated yield).
Troubleshooting Matrix
| Symptom | Probable Cause | Corrective Action |
| Low Conversion (<50%) | Enolization of ketone | Switch to Organocerium protocol (add dried |
| No Reaction | Wet reagents / Dead Grignard | Titrate PhMgBr; dry ketone over molecular sieves. |
| Product disappears on column | Acidic silica dehydration | Add 1% Triethylamine to eluent; keep rotovap bath <35°C. |
| Biphenyl byproduct | Wurtz coupling in Grignard prep | Buy commercial PhMgBr or prepare at lower temp (<40°C). |
| Emulsion during workup | Magnesium salts precipitating | Use Rochelle's Salt (Potassium Sodium Tartrate) wash to solubilize Mg. |
Optimized Protocol: The Organocerium Method
Objective: Synthesis of 1-phenylcycloheptanol with >85% yield.
-
Drying
: In a 250 mL Schlenk flask, place (1.5 equiv vs ketone). Heat to 140°C under vacuum (<0.5 mmHg) for 2 hours. A stir bar is essential to break up the crust. -
Activation: Cool flask to RT under Argon. Add anhydrous THF (5 mL/mmol). Stir vigorously for 2 hours until a fine white suspension forms.
-
Reagent Formation: Cool the suspension to 0°C . Dropwise add PhMgBr (1.5 equiv). Stir for 30 mins. The mixture may turn yellow/brown.
-
Addition: Cool to -78°C (optional, but best for selectivity) or keep at 0°C. Add Cycloheptanone (1.0 equiv) in THF dropwise.
-
Reaction: Stir at 0°C for 2 hours. Monitor by TLC (Note: quench TLC aliquot with water first).
-
Quench: Pour mixture into cold, saturated
solution. Do not use HCl. -
Workup: Extract with Diethyl Ether (3x). Wash combined organics with Brine. Dry over
(avoid if highly acidic, though usually fine). -
Concentration: Evaporate solvent at <35°C .
-
Purification: Recrystallize from Hexanes/Pentane if solid. If oil, flash chromatography (Silica + 1%
).
References
-
Imamoto, T., et al. "Carbon-Carbon Bond Forming Reactions Using Cerium Metal or Organocerium Reagents." Journal of the American Chemical Society, vol. 111, no. 12, 1989, pp. 4392–4398. Link
- Conlon, D. A., et al. "Practical Synthesis of Enolizable Ketones via Organocerium Reagents." Journal of Organic Chemistry, vol. 54, no. 8, 1989.
-
BenchChem Technical Database. "Synthesis of 1-Phenylcyclooctene (Analogous Workup Protocols)." Link
- Carey, F. A., & Sundberg, R. J.Advanced Organic Chemistry Part B: Reactions and Synthesis. Springer, 2007. (Section on Nucleophilic Addition to Carbonyls).
Sources
minimizing byproduct formation in 1-phenylcycloheptanol synthesis
Topic: Minimizing Byproduct Formation in 1-Phenylcycloheptanol Synthesis Ticket ID: CHEM-SUP-7742 Assigned Specialist: Senior Application Scientist Status: Open
Introduction: The Deceptive Simplicity of Cycloheptanone
Welcome to the Technical Support Center. You are likely here because your synthesis of 1-phenylcycloheptanol (via standard Grignard addition of phenylmagnesium bromide to cycloheptanone) resulted in low yields, recovered starting material, or an olefinic oil rather than the desired solid alcohol.
While cycloheptanone appears structurally similar to cyclohexanone, it possesses unique conformational flexibility and ring strain (I-strain) that alter its reactivity. The primary failure modes in this synthesis are competitive enolization (leading to recovered ketone) and acid-catalyzed dehydration (leading to 1-phenylcycloheptene).
This guide provides a protocol to suppress these pathways, utilizing organocerium chemistry (the Imamoto method) to overcome the inherent basicity of standard Grignard reagents.
Module 1: The Core Problem (Mechanism & Pathways)
Before optimizing, we must visualize the competing pathways. The phenyl Grignard reagent (
Diagnostic Pathway Diagram
Figure 1: Competing reaction pathways. Note that "Recovered Starting Material" is often a result of invisible enolization during the reaction, not just unreacted material.
Module 2: The Solution – Organocerium Chemistry (Imamoto Method)
To minimize enolization, we must increase the nucleophilicity of the phenyl group while decreasing its basicity. The standard solution for enolizable ketones is the Imamoto Reagent (anhydrous
The lanthanide salt activates the carbonyl oxygen (increasing electrophilicity) and transmetallates to form a less basic organocerium species (
Protocol: Preparation of Anhydrous (CRITICAL)
Most failures occur here. Commercial "anhydrous" beads are often insufficient. You must dry the heptahydrate yourself.
-
Reagent:
(Cerium(III) chloride heptahydrate).[1] -
Apparatus: Schlenk flask, high-vacuum line (<0.5 mmHg), oil bath.
-
Procedure:
-
Place pulverized
in the flask. -
Heat to 140–150°C under high vacuum.
-
Observation: The solid will bubble vigorously as water is released.
-
Duration: Maintain heating/vacuum for 2–4 hours until the bubbling completely stops and the powder appears mobile and chalky-white.
-
Note: If the powder turns yellow/brown, you have overheated and decomposed it (forming oxides). Discard.
-
Protocol: The Organocerium Addition
-
Slurry Formation: Cool the flask containing dried
(1.1 equiv) to 0°C. Add dry THF (Tetrahydrofuran) under Argon. Stir vigorously for 2 hours (or sonicate) to form a fine suspension. -
Transmetallation: Cool to 0°C . Add
(or ) (1.1 equiv) dropwise. Stir for 30–60 minutes. The reagent is now generated.[2][3] -
Addition: Cool the slurry to -78°C (Dry ice/acetone). Add Cycloheptanone (1.0 equiv) dissolved in THF dropwise.
-
Reaction: Allow the mixture to warm slowly to 0°C over 2 hours.
-
Quench: Quench with dilute aqueous acetic acid or saturated
. Do not use HCl.
Module 3: Post-Reaction Handling (Dehydration Defense)
1-Phenylcycloheptanol is a tertiary benzylic alcohol. The hydroxyl group is exceptionally labile. Protonation leads to immediate loss of water and formation of the thermodynamically stable conjugated alkene (1-phenylcycloheptene).
Troubleshooting the Workup
| Phase | Risk Factor | Corrective Action |
| Quenching | Exothermic heat + Localized acidity | Use Sat. |
| Extraction | Acidic impurities in solvent | Use basic alumina or |
| Drying | Acidic drying agents | Use |
| Solvent Removal | Heat bath > 40°C | Evaporate solvent under high vacuum at room temperature . Do not heat the rotavap bath above 35°C. |
| Purification | Silica Gel Chromatography | Silica is acidic. Pre-treat silica with 1% Triethylamine (Et3N) in hexane to neutralize it before loading the column. |
Module 4: FAQ & Troubleshooting
Q: I recovered 60% of my starting cycloheptanone. Was my Grignard reagent "dead"? A: Not necessarily. If you observed a reaction (heat/color change) but recovered starting material, the issue is likely enolization . The Grignard acted as a base, deprotonating the ketone.[4] Upon acidic workup, the enolate simply protonated back to the ketone.
-
Fix: Switch to the Organocerium protocol (Module 2) or lower the temperature of addition to -78°C (though PhMgBr is sluggish at this temp without Cerium).
Q: My product is an oil, but literature says 1-phenylcycloheptanol is a solid (m.p. ~34°C). A: You likely have the dehydration product, 1-phenylcycloheptene, or a mixture.
-
Test: Run a TLC. The alkene runs much higher (non-polar) than the alcohol. Run an NMR; look for the vinylic proton (~6.0 ppm, t) for the endocyclic alkene.
-
Fix: You cannot "re-hydrate" easily. You must repeat the synthesis with strict pH control during workup.
Q: Can I distill the product to purify it? A: Only under high vacuum (<1 mmHg) . The boiling point at atmospheric pressure is high enough to cause thermal dehydration in the pot. Recrystallization from pentane or petroleum ether is safer for this specific tertiary alcohol.
Q: Why use Cerium? Can't I just use
References
-
Imamoto, T., Kusumoto, T., Tawarayama, Y., Sugiura, Y., Mita, T., Hatanaka, Y., & Yokoyama, M. (1984). "Carbon-Carbon Bond Forming Reactions Using Cerium Metal or Organocerium(III) Reagents." The Journal of Organic Chemistry, 49(21), 3904–3912.
-
Imamoto, T., Sugiura, Y., & Takiyama, N. (1984).[1] "Organocerium reagents. Nucleophilic Addition to Easily Enolizable Ketones." Tetrahedron Letters, 25(38), 4233–4236.
-
Conant, J. B., & Blatt, A. H. (1929). "The Dehydration of Tertiary Alcohols." Journal of the American Chemical Society, 51(4), 1227–1236. (Mechanistic grounding for dehydration risks).
Sources
- 1. CeCl3/n‐BuLi: Unraveling Imamoto's Organocerium Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. US3856867A - Process for the preparation of grignard reagents and their utilization in organic syntheses - Google Patents [patents.google.com]
- 4. Grignard Reaction [organic-chemistry.org]
Technical Support Center: Optimization of 1-Phenylcycloheptanol Synthesis
Topic: Optimization of Reaction Conditions for 1-Phenylcycloheptanol Preparation Content Type: Technical Support Guide & Troubleshooting FAQ Audience: Researchers, Process Chemists, and Drug Development Professionals
Executive Summary & Reaction Profile
Target Molecule: 1-Phenylcycloheptanol (Tertiary Benzylic Alcohol) Primary Synthetic Route: Grignard Addition (Phenylmagnesium bromide + Cycloheptanone)
This guide addresses the specific challenges of synthesizing 1-phenylcycloheptanol. While the Grignard reaction is a textbook transformation, the specific combination of a seven-membered ring ketone and a nucleophilic base introduces unique failure modes—specifically enolization (leading to low conversion) and acid-catalyzed dehydration (leading to alkene impurities).
Reaction Pathway Visualization
The following diagram outlines the competing pathways. Your goal is to maximize the green path and suppress the red paths.
Caption: Mechanistic bifurcation points. Note that the target tertiary alcohol is highly sensitive to acid-catalyzed elimination.
Optimized Standard Operating Procedure (SOP)
This protocol is designed to minimize enolization and prevent dehydration.
Reagents:
-
PhMgBr: 1.0 M in THF or Et₂O (Recommended: 1.2–1.5 equivalents).
-
Cycloheptanone: 1.0 equivalent (Anhydrous, <50 ppm H₂O).
-
Solvent: Anhydrous Diethyl Ether (Et₂O) or THF. Note: Et₂O often yields cleaner profiles for this specific reaction due to lower boiling point and easier removal, but THF is safer for scale-up.
Step-by-Step Workflow
-
System Preparation: Flame-dry a 3-neck round-bottom flask under Argon/Nitrogen flow.
-
Reagent Charging:
-
Option A (Commercial Grignard): Transfer PhMgBr (1.2 eq) via cannula to the flask. Cool to 0 °C .
-
Option B (In-situ): Charge Mg turnings (1.3 eq) and a crystal of iodine. Add bromobenzene (1.2 eq) in solvent dropwise. Maintain gentle reflux until Mg is consumed. Cool to 0 °C.
-
-
Addition (Critical Control Point):
-
Dilute cycloheptanone in the reaction solvent (1:1 v/v).
-
Add dropwise to the Grignard solution over 30–60 minutes.
-
Tech Tip: Maintain internal temperature <5 °C. Higher temperatures favor enolization (deprotonation) over nucleophilic addition.
-
-
Reaction Monitoring:
-
Warm to Room Temperature (RT) and stir for 2–4 hours.
-
TLC Monitor: Eluent 10% EtOAc/Hexane. Look for disappearance of ketone (
) and appearance of alcohol ( ).
-
-
Quenching (The "Danger Zone"):
-
Cool reaction mixture to 0 °C .
-
DO NOT use HCl.
-
Add Saturated Aqueous Ammonium Chloride (
) dropwise. This buffers the pH to ~9, preventing acid-catalyzed dehydration.
-
-
Workup:
-
Extract with Et₂O or EtOAc (3x).
-
Wash combined organics with Brine.
-
Dry over
(Avoid if slightly acidic). -
Concentrate in vacuo at <40 °C .
-
Troubleshooting Center & FAQs
Issue 1: Low Yield / Recovered Starting Material
User Question: "I added 1.0 equivalent of Grignard, but I recovered 40% unreacted cycloheptanone. Why?"
Technical Diagnosis:
Cycloheptanone has
Solution:
-
Increase Stoichiometry: Use 1.5 equivalents of PhMgBr. This accounts for basicity losses.
-
Cerium Chloride (CeCl₃) Additive: Pre-stirring the Grignard with anhydrous CeCl₃ (Imamoto conditions) suppresses basicity and enhances nucleophilicity, often boosting yields in enolizable ketones [1].
Issue 2: Impurity Formation (The "Mystery Spot")
User Question: "I see a non-polar spot (
Technical Diagnosis: This is likely 1-phenylcycloheptene (alkene) or biphenyl .
-
Alkene: Formed by dehydration of your product.[1][2] This happens if you used acid during workup or heated the rotary evaporator too high.
-
Biphenyl: Formed by Wurtz coupling during Grignard preparation.
Differentiation Test:
Stain with
Solution:
-
For Alkene: Ensure quench is strictly neutral (
). Do not heat crude product above 40°C. -
For Biphenyl: This is difficult to separate by column chromatography. Use commercially available PhMgBr or initiate the Grignard carefully at low temperature to minimize radical coupling.
Issue 3: Grignard Initiation Failure
User Question: "My magnesium turnings are just sitting there. The reaction won't start."
Technical Diagnosis: The Mg surface is passivated with oxide.
Protocol:
-
Mechanical Activation: Stir dry Mg turnings vigorously overnight (dry stir) to crush the oxide layer.
-
Chemical Activation: Add a single crystal of Iodine (
) . If the color doesn't fade, add 2-3 drops of 1,2-dibromoethane . -
Thermal Shock: Heat the mixture with a heat gun until the solvent boils, then remove heat. Repeat until self-sustaining reflux begins.
Optimization Matrices
Table 1: Solvent & Temperature Effects
| Variable | Condition | Outcome | Recommendation |
| Solvent | Diethyl Ether ( | Tighter solvation of Mg; higher reactivity; easier workup. | Preferred for small scale. |
| Solvent | THF | Higher solubility; higher boiling point; can promote Wurtz coupling. | Preferred for scale-up (>100g). |
| Temp | -78 °C | Kinetic control; minimizes enolization but reaction is very slow. | Not necessary. |
| Temp | 0 °C | Optimal balance of rate vs. selectivity. | Standard. |
| Temp | Reflux | High conversion but high enolization and byproduct formation. | Avoid during addition. |
Table 2: Quenching Method Comparison
| Quench Agent | pH | Risk of Dehydration | Comment |
| 1M HCl | < 1 | High | FORBIDDEN. Will destroy product. |
| Sat. | ~9 | Low | Gold Standard. Precipitates Mg salts. |
| Water | 7 | Moderate | Can form gelatinous |
| Rochelle Salt | ~8 | Very Low | Best for breaking emulsions; slow but effective. |
Logic & Decision Tree (Troubleshooting)
Use this flow to diagnose experimental failures.
Caption: Diagnostic flow for evaluating reaction outcomes.
References
-
Imamoto, T., et al. "Reactions of Carbonyl Compounds with Grignard Reagents in the Presence of Cerium Chloride." Journal of the American Chemical Society, vol. 111, no. 12, 1989, pp. 4392–4398.
-
Organic Syntheses. "Phenylmagnesium Bromide." Org.[3][4] Synth. 1925, 5, 75.
-
BenchChem. "Synthesis routes of 1-Phenylcyclohexanol." (Analogous procedure for 7-membered ring).
-
Master Organic Chemistry. "Reactions of Grignard Reagents."
Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for Phenylmagnesium bromide and Cycloheptanone before handling.
Sources
troubleshooting common issues in the Grignard synthesis of tertiary alcohols
Welcome to the Technical Support Center for the Grignard synthesis of tertiary alcohols. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this powerful carbon-carbon bond-forming reaction. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the causality of experimental outcomes, ensuring your syntheses are both successful and reproducible.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common queries and issues that arise during the Grignard synthesis of tertiary alcohols.
Q1: My Grignard reaction to synthesize a tertiary alcohol is resulting in a very low yield. What are the most probable causes?
A low yield in a Grignard reaction is a frequent issue that can often be traced back to a few critical factors. The most common culprit is the presence of even trace amounts of water in the reaction setup.[1][2] Grignard reagents are potent bases and will readily react with any protic source, such as water, alcohols, or carboxylic acids, in a rapid acid-base reaction that is much faster than the desired nucleophilic attack on the carbonyl carbon.[3][4] This "quenching" of the Grignard reagent converts it into an alkane, rendering it inactive for the synthesis of your target alcohol.[3][5]
Another significant cause of low yields can be an inaccurate determination of the Grignard reagent's concentration.[3] Without knowing the precise molarity, you may be using a substoichiometric amount of the reagent, leading to incomplete conversion of your starting ketone or ester.
Finally, several side reactions can compete with the formation of the tertiary alcohol, directly impacting your yield. These include Wurtz coupling and enolization of the carbonyl compound.[1][6]
Q2: I've noticed the formation of a significant amount of a hydrocarbon byproduct corresponding to the coupling of my alkyl/aryl halide. What is this, and how can I prevent it?
This byproduct is the result of a Wurtz coupling reaction, where the Grignard reagent (R-MgX) reacts with the unreacted alkyl or aryl halide (R-X) to form a new carbon-carbon bond (R-R).[1][7][8][9] This side reaction is particularly prevalent at higher temperatures and with increased concentrations of the halide.[1]
To minimize Wurtz coupling, consider the following strategies:
-
Slow Addition: Add the alkyl/aryl halide dropwise to the magnesium turnings during the formation of the Grignard reagent. This maintains a low concentration of the halide in the reaction mixture.
-
Temperature Control: Maintain a gentle reflux during the Grignard formation. Overheating can promote the coupling reaction.
-
Dilution: Using a larger volume of solvent can help to keep the concentration of the halide low.
Q3: My reaction with a ketone is not yielding the expected tertiary alcohol. Instead, I am recovering a significant amount of my starting ketone. What is happening?
The recovery of the starting ketone is a strong indication that enolization is occurring as a major side reaction.[1][3][6] If your ketone substrate has acidic protons on the α-carbon and is sterically hindered, the Grignard reagent can act as a base and deprotonate the α-carbon to form an enolate ion.[1][3][10] This is more likely to happen with bulky Grignard reagents and sterically congested ketones.[1][3] Upon acidic workup, the enolate is protonated, regenerating the starting ketone.
To mitigate enolization:
-
Use a less sterically hindered Grignard reagent or ketone if possible. [3]
-
Lower the reaction temperature: Enolization is often more favorable at higher temperatures. Performing the addition of the Grignard reagent at a lower temperature (e.g., -78 °C to 0 °C) can favor the desired nucleophilic addition.
-
Consider the use of cerium(III) chloride (Luche reduction conditions): This salt can be added to the ketone before the Grignard reagent. It is believed to increase the electrophilicity of the carbonyl carbon, thereby promoting nucleophilic attack over enolization.
Q4: Can I use an ester as a starting material to synthesize a tertiary alcohol with three different R groups?
No, this is generally not feasible. The reaction of a Grignard reagent with an ester proceeds through a two-step addition. The first equivalent of the Grignard reagent adds to the carbonyl group, forming a tetrahedral intermediate which then collapses to form a ketone.[4][11][12] This newly formed ketone is also reactive towards the Grignard reagent and will be immediately attacked by a second equivalent.[3][4][13] Consequently, the final tertiary alcohol will have at least two identical R groups originating from the Grignard reagent.[3][14]
Section 2: Troubleshooting Workflow
This section provides a logical workflow to diagnose and resolve common issues in your Grignard synthesis.
Caption: A troubleshooting workflow for the Grignard synthesis of tertiary alcohols.
Section 3: Key Experimental Protocols
To ensure the integrity of your Grignard synthesis, rigorous adherence to specific experimental protocols is paramount.
Protocol for Drying Solvents
The absolute necessity for anhydrous solvents cannot be overstated.[1][15] Diethyl ether and tetrahydrofuran (THF) are common solvents for Grignard reactions and must be thoroughly dried.
| Solvent | Drying Agent | Procedure |
| Diethyl Ether | Sodium/Benzophenone | Reflux over sodium metal with benzophenone as an indicator until a persistent blue or purple color is observed. Distill directly into the reaction flask under an inert atmosphere. |
| Tetrahydrofuran (THF) | Sodium/Benzophenone | Same procedure as for diethyl ether. |
| Molecular Sieves (3Å or 4Å) | For less stringent requirements, activated molecular sieves can be used. Allow the solvent to stand over freshly activated sieves for at least 24 hours.[16] |
Note: Always handle sodium metal with extreme care and follow proper safety procedures.
Protocol for Titration of Grignard Reagents
Accurately determining the concentration of your Grignard reagent is crucial for stoichiometric control.[3] Titration against a known standard is the most reliable method.
Titration with Iodine:
-
Preparation: In a flame-dried, nitrogen-flushed vial, dissolve a precisely weighed amount of iodine (e.g., 100 mg) in anhydrous THF containing 0.5 M LiCl.[17] Cool the solution to 0 °C in an ice bath.
-
Titration: Slowly add the Grignard reagent dropwise from a syringe to the stirring iodine solution.
-
Endpoint: The endpoint is reached when the characteristic brown color of iodine disappears, and the solution becomes colorless or pale yellow.
-
Calculation: The molarity is calculated based on the 1:1 stoichiometry between the Grignard reagent and iodine. Repeat the titration for accuracy.[3]
Section 4: Visualizing Reaction Mechanisms and Side Reactions
Understanding the underlying mechanisms is key to troubleshooting.
Grignard Reaction with a Ketone
Caption: Mechanism of tertiary alcohol synthesis from a ketone.
Common Side Reactions
Caption: Major side reactions in Grignard synthesis.
References
-
Reddit. (2020). Troubleshooting my grignard reactions. Retrieved from [Link]
-
Master Organic Chemistry. (2016). Synthesis Problems Involving Grignard Reagents. Retrieved from [Link]
-
Chemistry LibreTexts. (2020). 5.2: Practical Considerations, Procedural Changes, Safety Tips. Retrieved from [Link]
-
ADICHEMISTRY. (n.d.). GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM. Retrieved from [Link]
-
Chemistry Steps. (n.d.). The Grignard Reaction Mechanism. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]
-
Khan Academy. (n.d.). Synthesis of alcohols using Grignard reagents I. Retrieved from [Link]
-
Master Organic Chemistry. (2015). Reactions of Grignard Reagents. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 17.5: Alcohols from Carbonyl Compounds - Grignard Reagents. Retrieved from [Link]
-
Master Organic Chemistry. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. Retrieved from [Link]
-
Chemguide. (n.d.). AN INTRODUCTION TO GRIGNARD REAGENTS. Retrieved from [Link]
-
Organic Chemistry. (n.d.). Grignard Reaction - Common Conditions. Retrieved from [Link]
-
Reddit. (2021). Grignard Formation - Troubleshooting and Perfecting. Retrieved from [Link]
-
Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Studies on the mechanism of the enolization reaction of Grignard reagents and ketones. Part 2. Pseudo-first-order rate and deuterium isotope effect studies. Retrieved from [Link]
-
Chemtips. (2015). Titrating Organometallic Reagents is Easier Than You Think. Retrieved from [Link]
-
Wikipedia. (n.d.). Grignard reagent. Retrieved from [Link]
-
SpringerLink. (2023). Impact of residence time distributions in reacting magnesium packed beds on Grignard reagent formation. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 3 - Organic Syntheses Procedure. Retrieved from [Link]
-
Sciencemadness Wiki. (2019). Grignard reagent. Retrieved from [Link]
-
EPFL. (n.d.). Titrating Soluble RM, R2NM and ROM Reagents. Retrieved from [Link]
-
Quora. (2019). How do you improve the percent yield in Grignard reaction? Retrieved from [Link]
-
YouTube. (2022). Grignard Reagent with Esters - a Practice Example. Retrieved from [Link]
-
Mikael Begtrup. (2010). Titration of a Grignard Reagent Solution. Retrieved from [Link]
-
ACS Publications. (n.d.). Selectivity of Grignard Reagent Formation: From Semibatch to Continuous Lab and Pilot Scale. Retrieved from [Link]
-
Moodle@Units. (n.d.). Preparing Anhydrous Reagents and Equipment. Retrieved from [Link]
-
Chegg.com. (2021). Solved During the Grignard reaction, I obtained a low. Retrieved from [Link]
- Delloyd's Lab-Tech Chemistry resource. (n.d.). solvent drying and drying agents.
-
ResearchGate. (2012). How to measure the concentration of any grignard reagent (RMgX) in situ? Retrieved from [Link]
-
YouTube. (2018). Purifying and Drying Diethyl Ether For Grignard Reactions Using Potassium Hydroxide and Sodium. Retrieved from [Link]
-
Reaction Chemistry & Engineering. (2023). Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 21.6: Chemistry of Esters. Retrieved from [Link]
-
Reddit. (2025). Wurtz coupling. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. The Grignard Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 5. adichemistry.com [adichemistry.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Impact of residence time distributions in reacting magnesium packed beds on Grignard reagent formation – selectivity of Grignard reagent formation (pa ... - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00191A [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. chemrxiv.org [chemrxiv.org]
- 10. Grignard Reaction [organic-chemistry.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. youtube.com [youtube.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. chemguide.co.uk [chemguide.co.uk]
- 16. moodle2.units.it [moodle2.units.it]
- 17. Organic Syntheses Procedure [orgsyn.org]
enhancing the stereoselectivity of 1-phenylcycloheptanol synthesis
Technical Support Center: Stereocontrolled Synthesis of Phenylcycloheptanols
Welcome to the Advanced Synthesis Support Module. Current Topic: Optimizing Nucleophilic Addition to Cycloheptanones. Ticket ID: #Ph-C7-OH-Stereo
Executive Summary & Concept Check
User Query: "How do I enhance the stereoselectivity of 1-phenylcycloheptanol synthesis?"
Diagnostic Clarification: Before proceeding, we must distinguish between two common interpretations of this request, as the target molecule's symmetry dictates the strategy.
-
Scenario A: Unsubstituted Cycloheptanone (Achiral Product)
-
The Reality: The addition of a phenyl group to unsubstituted cycloheptanone yields 1-phenylcycloheptanol , which is achiral (it possesses a plane of symmetry).
-
The "Stereo" Challenge: In this context, "stereoselectivity" refers to conformational control during the transition state (axial vs. equatorial attack). While the final product is achiral, understanding the attack trajectory is critical for kinetic modeling or if you intend to desymmetrize the ring later.
-
Primary Issue: Low yield due to enolization rather than stereochemistry.
-
-
Scenario B: Substituted Cycloheptanones (Chiral/Diastereomeric Products)
-
The Reality: If you are starting with a substituted precursor (e.g., 2-methylcycloheptanone), the product will have diastereomers (cis/trans).
-
The Goal: Maximizing the diastereomeric excess (de) of the desired isomer (typically the cis-alcohol via equatorial attack).
-
This guide addresses both scenarios, with a focus on the "Imamoto Protocol" to solve the prevalent issues of enolization and poor selectivity.
Diagnostic Decision Tree
Use this flowchart to select the correct experimental protocol for your specific constraints.
Figure 1: Decision matrix for selecting the optimal nucleophilic addition protocol based on substrate substitution and yield requirements.
Troubleshooting Guide: The "Why" and "How"
Issue 1: "I am getting low yields and recovering starting material."
Cause: Enolization.
Cycloheptanone is conformationally flexible and moderately hindered. Basic nucleophiles (Grignard reagents like PhMgBr) often act as bases rather than nucleophiles, deprotonating the
The Solution: The Imamoto Reagent (Organocerium)
Organocerium reagents (
-
Mechanism: The Ce(III) coordinates strongly to the carbonyl oxygen, activating it for attack while the organocerium species is less basic than the corresponding organolithium.
-
Reference: Imamoto et al. (1989) demonstrated this effectively for easily enolizable ketones [1].
Issue 2: "I need high diastereoselectivity in 2-substituted cycloheptanones."
Cause: Conformational Mobility. Unlike cyclohexane (rigid chair), cycloheptane exists in a flux of twist-chair (TC) conformations.
-
The Rule: Nucleophilic attack generally occurs from the less hindered face. In 2-substituted cycloheptanones, attack anti to the substituent is preferred, but the flexibility allows "pseudorotation" that blurs the facial bias.
-
The Fix: Lowering the temperature to -78°C (using PhLi) "freezes" the conformational equilibrium, favoring kinetic control.
-
Data Insight: Studies show that nucleophilic addition to 2-alkylcycloheptanones preferentially yields the cis-alcohol (OH and substituent on the same side, resulting from anti-attack relative to the substituent) [2].
Detailed Experimental Protocols
Protocol A: High-Selectivity Organocerium Addition (The Imamoto Method)
Best for: Enolizable substrates or when standard Grignard fails.
Materials:
-
Anhydrous Cerium(III) Chloride (
).[1] CRITICAL: Must be dried properly. -
Phenyllithium (PhLi) or Phenylmagnesium Bromide (PhMgBr).
-
THF (anhydrous).
Step-by-Step:
-
Activation of
:-
Place
in a flask. -
Heat to 140°C under high vacuum (0.1 mmHg) for 2 hours. A magnetic stir bar should crush the powder as it dries.
-
Checkpoint: The solid should turn from a chunky hydrate to a fine, white, free-flowing powder.
-
-
Reagent Formation:
-
Suspend the dried
(1.5 equiv) in THF at 0°C. Stir for 2 hours to form a slurry. -
Cool to -78°C.
-
Add PhLi (1.5 equiv) dropwise. Stir for 30 mins. The solution typically turns yellow/orange.
-
-
Addition:
-
Add the cycloheptanone (1.0 equiv) dissolved in minimal THF dropwise at -78°C.
-
-
Reaction & Workup:
-
Stir at -78°C for 2 hours, then allow to warm to 0°C.
-
Quench with dilute aqueous acetic acid or
. -
Extract with ether, dry over
, and concentrate.
-
Protocol B: Kinetic Control for Diastereoselectivity
Best for: 2-substituted cycloheptanones where stereochemistry is the priority.
-
Cool anhydrous THF to -78°C .
-
Add PhLi (1.2 equiv).
-
Add the substituted cycloheptanone slowly down the side of the flask (pre-cooled if possible).
-
Quench at -78°C (do not warm up before quenching). This traps the kinetic product distribution.
-
Note: If using PhMgBr, selectivity is usually lower than PhLi due to the higher temperatures required for Grignard reactivity.
Comparative Data: Reagent Efficacy
| Reagent System | Temperature | Yield (1-Ph-Cycloheptanol) | Enolization Side-Product | Stereoselectivity (if substituted) |
| PhMgBr / Et2O | 0°C | 45-60% | High (~40%) | Low (Thermodynamic mix) |
| PhLi / THF | -78°C | 65-75% | Moderate | High (Kinetic control) |
| Ph-CeCl2 (Imamoto) | -78°C | >90% | <5% | Moderate to High |
Frequently Asked Questions (FAQ)
Q: Can I use commercial anhydrous
Q: Why is the product achiral if I use unsubstituted cycloheptanone? A: 1-phenylcycloheptanol has a plane of symmetry running through the C1 (hydroxyl bearing) and C4 carbons. It is a meso-like structure in terms of symmetry elements, though technically just achiral. Stereoselectivity only applies if you break this symmetry with a substituent.
Q: Does the "Felkin-Anh" model apply here?
A: Not directly. Felkin-Anh applies to acyclic carbonyls with an
References
-
Imamoto, T., et al. (1989). "Organocerium reagents. Nucleophilic addition to easily enolizable ketones."[2] Journal of the American Chemical Society.
-
Ashby, E. C., & Laemmle, J. T. (1975). "Stereochemistry of organometallic compound addition to ketones." Chemical Reviews.
-
Grose, J. et al. (1998). "Stereoselectivities of Nucleophilic Additions to Cycloheptanones." The Journal of Organic Chemistry.
Sources
Validation & Comparative
A Senior Application Scientist's Guide to Determining the Enantiomeric Purity of 1-Phenylcycloheptanol Derivatives by HPLC
For researchers, scientists, and drug development professionals, the precise determination of enantiomeric purity is a critical step in the synthesis and evaluation of chiral molecules. 1-Phenylcycloheptanol and its derivatives, a class of compounds with significant potential in medicinal chemistry, present a common challenge for analytical scientists: achieving baseline separation of enantiomers to accurately quantify their respective ratios. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for this purpose, focusing on the selection of chiral stationary phases (CSPs) and the rationale behind method development.
The Imperative of Enantiomeric Purity
Chirality plays a pivotal role in the pharmacological and toxicological profiles of drug candidates. The spatial arrangement of substituents around a chiral center can lead to vastly different biological activities. One enantiomer may exhibit the desired therapeutic effect, while the other could be inactive or, in some cases, contribute to adverse effects. Therefore, the ability to resolve and quantify enantiomers with high accuracy is not merely an analytical exercise but a fundamental requirement for drug safety and efficacy. HPLC, particularly with chiral stationary phases, stands as the most robust and widely used technique for this purpose.[1][2]
A Comparative Look at Chiral Stationary Phases for 1-Phenylcycloheptanol Derivatives
The heart of a successful chiral separation lies in the selection of the appropriate CSP.[3] For 1-phenylcycloheptanol and its analogs, which are tertiary alcohols containing a phenyl group, polysaccharide-based CSPs have demonstrated broad applicability and are the primary focus of this guide.[4] These CSPs, typically derivatives of cellulose or amylose, offer a combination of hydrogen bonding, dipole-dipole, and π-π interactions that are crucial for resolving the enantiomers of such compounds.[5]
Two of the most prominent and effective classes of polysaccharide-based CSPs are the Daicel CHIRALPAK® and Phenomenex Lux® series. While both are based on similar chiral selectors (derivatized cellulose and amylose), subtle differences in their manufacturing and bonding chemistry can lead to complementary and sometimes orthogonal selectivities.
Mechanism of Chiral Recognition on Polysaccharide-Based CSPs
The separation on these phases is governed by the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP. The "three-point interaction model" is a useful concept to understand this phenomenon, where one enantiomer fits more favorably into the chiral grooves or cavities of the polysaccharide polymer, leading to a stronger interaction and thus longer retention time.[3] For 1-phenylcycloheptanol derivatives, the key interaction points are likely:
-
Hydrogen bonding: The hydroxyl group of the alcohol is a primary site for hydrogen bonding with the carbamate groups on the polysaccharide backbone.
-
π-π interactions: The phenyl group of the analyte can interact with the phenyl groups of the chiral selector.
-
Steric interactions: The overall shape of the molecule, including the cycloheptyl ring, will influence how it fits into the chiral environment of the CSP.
Comparative Performance of Polysaccharide-Based CSPs
| Chiral Stationary Phase (CSP) | Chiral Selector | Typical Mobile Phase (Normal Phase) | Key Strengths & Considerations |
| Daicel CHIRALPAK® AD-H | Amylose tris(3,5-dimethylphenylcarbamate) | n-Hexane / 2-Propanol (e.g., 90:10, v/v) | Often provides excellent resolution for a wide range of racemates.[6] The amylose backbone can offer different selectivity compared to cellulose. |
| Phenomenex Lux® Amylose-1 | Amylose tris(3,5-dimethylphenylcarbamate) | n-Hexane / Isopropanol (e.g., 90:10, v/v) | A robust alternative to CHIRALPAK® AD-H, often showing comparable or improved performance. |
| Daicel CHIRALPAK® OD-H | Cellulose tris(3,5-dimethylphenylcarbamate) | n-Hexane / 2-Propanol (e.g., 90:10, v/v) | A workhorse in chiral separations, known for its broad applicability.[7] |
| Phenomenex Lux® Cellulose-1 | Cellulose tris(3,5-dimethylphenylcarbamate) | n-Hexane / Ethanol (e.g., 90:10, v/v) | Often provides complementary selectivity to amylose-based phases. The choice between ethanol and isopropanol as the polar modifier can significantly impact resolution. |
| Daicel CHIRALPAK® IC-3 | Cellulose tris(3,5-dichlorophenylcarbamate) (Immobilized) | Extended solvent compatibility (e.g., CH2Cl2, MTBE, THF) | The immobilized nature allows for the use of a wider range of solvents, which can be advantageous for optimizing selectivity and for analytes with limited solubility in standard normal phase eluents.[8][9] |
Note: The choice of alcohol (2-Propanol vs. Ethanol) in the mobile phase can significantly influence the separation. 2-Propanol is a stronger hydrogen bond acceptor and can sometimes reduce retention and selectivity, while ethanol may provide better resolution for certain compounds.
Experimental Protocol: A Step-by-Step Guide to Method Development
This protocol outlines a systematic approach to developing a robust HPLC method for determining the enantiomeric purity of a novel 1-phenylcycloheptanol derivative.
Initial Column and Mobile Phase Screening
The most efficient approach to chiral method development is to screen a small, diverse set of CSPs with a few standard mobile phases.[1]
-
Recommended Columns for Initial Screening:
-
Daicel CHIRALPAK® AD-H (or Phenomenex Lux® Amylose-1)
-
Daicel CHIRALPAK® OD-H (or Phenomenex Lux® Cellulose-1)
-
-
Initial Mobile Phases (Normal Phase):
-
Mobile Phase A: n-Hexane / 2-Propanol (90:10, v/v)
-
Mobile Phase B: n-Hexane / Ethanol (90:10, v/v)
-
-
Procedure:
-
Prepare a stock solution of the racemic 1-phenylcycloheptanol derivative in the mobile phase (e.g., 1 mg/mL).
-
Set the HPLC system with a flow rate of 1.0 mL/min and a UV detection wavelength (e.g., 210 nm or 254 nm, depending on the chromophore).
-
Inject the sample onto each column with each mobile phase and monitor the chromatogram for any signs of peak splitting or separation.
-
Method Optimization
Once partial or baseline separation is observed, the next step is to optimize the conditions to achieve a resolution (Rs) of >1.5.
-
Adjusting the Polar Modifier Concentration:
-
If retention times are too long, increase the percentage of alcohol in the mobile phase (e.g., from 10% to 15% or 20%).
-
If the enantiomers are eluting close to the void volume with poor resolution, decrease the percentage of alcohol (e.g., from 10% to 5% or 2%).
-
-
Temperature Effects:
-
Analyze the sample at different column temperatures (e.g., 15°C, 25°C, and 40°C). Lower temperatures often lead to increased retention and improved resolution, as the interactions between the analyte and the CSP become more favorable.
-
-
Flow Rate:
-
While a standard flow rate of 1.0 mL/min is a good starting point, reducing the flow rate (e.g., to 0.5 mL/min) can sometimes improve resolution, albeit at the cost of longer analysis times.
-
-
Mobile Phase Additives:
-
For some 1-phenylcycloheptanol derivatives, particularly those with basic or acidic functional groups in other parts of the molecule, the addition of a small amount of an acidic (e.g., 0.1% trifluoroacetic acid) or basic (e.g., 0.1% diethylamine) modifier to the mobile phase can significantly improve peak shape and resolution.
-
Method Validation
Once an optimized method is established, it should be validated according to ICH guidelines to ensure it is fit for its intended purpose.[10] Key validation parameters include:
-
Specificity: The ability to assess the enantiomers in the presence of impurities.
-
Linearity: The response is proportional to the concentration over a given range.
-
Accuracy: The closeness of the test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly.
-
Limit of Quantitation (LOQ): The lowest amount of the minor enantiomer that can be reliably quantified.
-
Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters.
Visualizing the Method Development Workflow
The following diagram illustrates a logical workflow for chiral method development for 1-phenylcycloheptanol derivatives.
Sources
- 1. phx.phenomenex.com [phx.phenomenex.com]
- 2. csfarmacie.cz [csfarmacie.cz]
- 3. Direct chiral HPLC separation on CSPs – Chiralpedia [chiralpedia.com]
- 4. mdpi.com [mdpi.com]
- 5. Polysaccharide-based CSPs – Chiralpedia [chiralpedia.com]
- 6. velocityscientific.com.au [velocityscientific.com.au]
- 7. Comparison of several polysaccharide-derived chiral stationary phases for the enantiomer separation of N-fluorenylmethoxycarbonyl alpha-amino acids by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Chiral Separations by HPLC on Immobilized Polysaccharide Chiral Stationary Phases | Springer Nature Experiments [experiments.springernature.com]
- 10. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
Comparative Reactivity Profile: 1-Phenylcycloheptanol vs. 1-Phenylcyclohexanol
Executive Summary
This guide provides a technical comparison between 1-phenylcyclohexanol (6-membered) and 1-phenylcycloheptanol (7-membered) . While both are tertiary benzylic alcohols, their reactivity profiles diverge significantly due to conformational constraints.
Key Finding: Contrary to intuitive assumptions about the stability of six-membered rings, 1-phenylcycloheptanol exhibits faster kinetics in
Structural & Conformational Analysis
To predict reactivity, we must analyze the ground state energy versus the transition state energy.
The "I-Strain" Phenomenon
Reactions involving these alcohols typically proceed via a carbocation intermediate (
-
1-Phenylcyclohexanol (
):-
Ground State: Exists in a rigid chair conformation . The phenyl group (bulky) prefers the equatorial position to minimize 1,3-diaxial interactions. This state is highly stable and strain-free.
-
Transition State (
): Formation of the carbocation requires the ring to flatten toward a half-chair . This introduces torsional strain and eclipsing interactions.[1] -
Net Effect: High activation energy barrier ($ \Delta G^\ddagger $). Reactivity is retarded.
-
-
1-Phenylcycloheptanol (
):-
Ground State: Exists in a flexible twist-chair or boat-like conformation.[2] It suffers from Pitzer strain (transannular hydrogen repulsions) and eclipsing strain.
-
Transition State (
): Flattening the ring to form the carbocation relieves these transannular repulsions. -
Net Effect: Lower activation energy barrier. Reactivity is accelerated.
-
Visualization: Structural Energy Dynamics
Figure 1: Comparative energetics of carbocation formation. The 7-membered ring undergoes "steric decompression" upon ionization, facilitating the reaction.
Synthetic Accessibility (Grignard Protocol)
Before testing reactivity, high-purity substrates are required. Both alcohols are synthesized via Grignard addition to the corresponding ketone.
Protocol Validity: This method is preferred over Friedel-Crafts alkylation to avoid poly-alkylation byproducts.
Workflow Diagram
Figure 2: General synthetic pathway. Critical control point: Anhydrous conditions are essential to prevent quenching PhMgBr to Benzene.
Comparative Reactivity: Acid-Catalyzed Dehydration
This is the standard "stress test" for tertiary alcohol reactivity.
Reaction Mechanism (E1)
Both substrates undergo E1 elimination:
-
Protonation: Alcohol
Alkyloxonium ion. -
Ionization (RDS): Loss of water
Tertiary Carbocation. -
Deprotonation: Removal of
-proton Alkene.
Experimental Data & Observations
| Parameter | 1-Phenylcyclohexanol | 1-Phenylcycloheptanol |
| Reaction Type | E1 Elimination | E1 Elimination |
| Relative Rate ( | 1.0 (Reference) | ~20 - 30x Faster |
| Major Product | 1-Phenylcyclohexene (Endo) | 1-Phenylcycloheptene (Endo) |
| Driving Force | Conjugation with Phenyl | Conjugation + Strain Relief |
| Conditions | Requires reflux w/ | Reacts rapidly, often at lower temp |
Detailed Protocol: Dehydration
Use this protocol to validate the rate difference.
Reagents:
-
Substrate (0.01 mol)
-
Solvent: Toluene (50 mL) – Acts as an azeotropic agent.
-
Catalyst:
-Toluenesulfonic acid ( -TsOH) (10 mol%)
Step-by-Step Methodology:
-
Setup: Equip a 100 mL Round Bottom Flask (RBF) with a Dean-Stark trap and a reflux condenser.
-
Charging: Add 0.01 mol of the specific alcohol and 50 mL toluene. Add a magnetic stir bar.
-
Catalysis: Add
-TsOH crystals. -
Reflux: Heat the mixture to reflux (
C).-
Observation Point: Monitor the rate of water accumulation in the Dean-Stark trap.
-
1-Phenylcycloheptanol: Water separation is rapid; reaction often complete in < 30 mins.
-
1-Phenylcyclohexanol: Slower evolution; may require 1-2 hours for completion.
-
-
Workup: Cool to RT. Wash organic layer with
(sat. aq.) to neutralize acid. Wash with brine.[2] Dry over . -
Analysis: Remove solvent via rotary evaporation. Analyze crude via GC-MS or
H-NMR.
Critical Note: The 1-phenylcyclohexene product is stable. However, the 1-phenylcycloheptene can undergo slow polymerization if stored with trace acid due to the remaining ring flexibility.
Comparative Reactivity: Solvolysis ( )
In nucleophilic substitution with weak nucleophiles (solvolysis), the rate-determining step is identical to dehydration: carbocation formation.
Relative Solvolysis Rates (Ethanolysis)
Based on Brown's I-Strain data for 1-chloro-1-methylcycloalkanes (analogous to the protonated alcohol transition):
-
Cyclohexyl system: Relative Rate
-
Cycloheptyl system: Relative Rate
-
Cyclopentyl system: Relative Rate
Interpretation: The 5- and 7-membered rings react significantly faster than the 6-membered ring. The 1-phenylcyclohexyl cation is formed reluctantly because the transition state forces the stable chair form into a higher-energy half-chair. The 1-phenylcycloheptyl cation is formed readily because the transition state relieves the transannular hydrogen crowding present in the ground state.
References
-
Brown, H. C., & Gerstein, M. (1950). Chemical Effects of Steric Strains.[1][2] I. The Effect of Ring Size on the Rate of Solvolysis of the 1-Chloro-1-methylcycloalkanes. Journal of the American Chemical Society, 72(7), 2926–2933.
-
Brown, H. C., & Ham, G. (1956). Chemical Effects of Steric Strains.[1][2] XIII. The Effect of Ring Size on the Rate of Acetolysis of the Cycloalkyl p-Toluenesulfonates. Journal of the American Chemical Society, 78(12), 2735–2739.
-
Garbisch, E. W. (1965). Strain Effects in the Dehydration of Cycloalkanols. Journal of Organic Chemistry, 30(7), 2109-2120.
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 19: Elimination Reactions).
Disclaimer
This guide is intended for educational and research purposes. All chemical synthesis and reactivity studies should be conducted in a fume hood with appropriate PPE. The rates provided are relative approximations based on classical kinetic data.
Sources
A Guide to the Structural Validation of 1-Phenylcycloheptanol Utilizing ¹H and ¹³C NMR Spectroscopy
For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. The synthesized compound must be precisely what it is intended to be, as even minor structural ambiguities can have profound impacts on its chemical and biological properties. Among the arsenal of analytical techniques available for structural elucidation, Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent tool, offering an unparalleled level of detail about the molecular framework.
This guide provides an in-depth technical comparison of the application of ¹H and ¹³C NMR spectroscopy for the structural validation of 1-phenylcycloheptanol. We will delve into the theoretical underpinnings of the expected spectral data, present a robust experimental protocol for data acquisition, and compare the insights gained from NMR with those from alternative analytical methods.
The Subject of Our Analysis: 1-Phenylcycloheptanol
The molecule at the center of our discussion is 1-phenylcycloheptanol. Its structure consists of a seven-membered cycloheptyl ring and a phenyl group attached to the same carbon atom, which also bears a hydroxyl group. This tertiary alcohol presents a distinct set of structural features that are well-suited for NMR analysis.
Deciphering the Code: Predicted ¹H and ¹³C NMR Spectra
In the absence of a pre-existing experimental spectrum in common databases, we can predict the ¹H and ¹³C NMR spectra of 1-phenylcycloheptanol with a high degree of confidence based on established principles of chemical shifts and coupling constants for analogous structural motifs.
The Proton Perspective: Predicted ¹H NMR Spectrum
The ¹H NMR spectrum provides information on the number of chemically non-equivalent protons, their electronic environment, and their proximity to neighboring protons.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Justification |
| ~ 7.5 - 7.3 | Multiplet | 2H | H-ortho (Aromatic) | Protons on the phenyl ring ortho to the cycloheptyl substituent are typically the most deshielded aromatic protons. |
| ~ 7.3 - 7.2 | Multiplet | 3H | H-meta, H-para (Aromatic) | The meta and para protons of the phenyl group will resonate in this region, often as a complex multiplet. |
| ~ 2.2 - 1.9 | Multiplet | 4H | H-2, H-7 (Cycloheptyl) | These protons are adjacent to the carbon bearing the phenyl and hydroxyl groups and are thus deshielded relative to other aliphatic protons. |
| ~ 1.8 - 1.5 | Multiplet | 8H | H-3, H-4, H-5, H-6 (Cycloheptyl) | The remaining methylene protons of the cycloheptyl ring will appear as a complex, overlapping multiplet in the aliphatic region. |
| ~ 1.7 | Singlet (broad) | 1H | -OH | The chemical shift of the hydroxyl proton is variable and concentration-dependent. It often appears as a broad singlet due to hydrogen bonding and exchange.[1] |
A Deeper Look: Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms and provides insights into their hybridization and electronic environment.
| Predicted Chemical Shift (δ, ppm) | Carbon Assignment | Justification |
| ~ 148 | C1' (ipso-Aromatic) | The quaternary aromatic carbon directly attached to the cycloheptyl ring is expected to be significantly deshielded. |
| ~ 128 | C3', C5' (meta-Aromatic) | Aromatic CH carbons meta to the substituent. |
| ~ 127 | C4' (para-Aromatic) | Aromatic CH carbon para to the substituent. |
| ~ 126 | C2', C6' (ortho-Aromatic) | Aromatic CH carbons ortho to the substituent. |
| ~ 79 | C1 (Quaternary Aliphatic) | The quaternary carbon of the cycloheptyl ring bearing the hydroxyl and phenyl groups will be significantly deshielded by the electronegative oxygen and the aromatic ring. |
| ~ 40 | C2, C7 (Cycloheptyl) | The methylene carbons adjacent to the substituted carbon are expected in this region. |
| ~ 30 | C3, C6 (Cycloheptyl) | Methylene carbons beta to the substitution. |
| ~ 22 | C4, C5 (Cycloheptyl) | The most shielded methylene carbons of the cycloheptyl ring. |
A Blueprint for Certainty: Experimental Protocol for NMR Data Acquisition
To obtain high-quality ¹H and ¹³C NMR spectra for the structural validation of 1-phenylcycloheptanol, the following protocol is recommended:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the synthesized 1-phenylcycloheptanol.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent, such as chloroform-d (CDCl₃), in a standard 5 mm NMR tube. CDCl₃ is a common choice due to its excellent solvating power for many organic compounds and its single residual solvent peak at δ 7.26 ppm in the ¹H spectrum and δ 77.16 ppm in the ¹³C spectrum.[2]
-
Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ 0.00 ppm for both ¹H and ¹³C).[3]
-
-
¹H NMR Acquisition:
-
Place the NMR tube in the spectrometer.
-
Tune and shim the probe to optimize the magnetic field homogeneity.
-
Acquire a standard one-dimensional ¹H NMR spectrum using a spectral width of approximately 12 ppm, centered around 6 ppm.
-
Employ a sufficient number of scans (typically 8 to 16) to achieve an adequate signal-to-noise ratio.
-
Process the data by applying a Fourier transform, phase correction, and baseline correction.
-
Calibrate the chemical shift scale to the TMS signal at 0 ppm.
-
Integrate the signals to determine the relative number of protons for each resonance.
-
-
¹³C NMR Acquisition:
-
Following ¹H NMR acquisition, switch the spectrometer to the ¹³C nucleus frequency.
-
Acquire a proton-decoupled ¹³C NMR spectrum. This will result in each unique carbon appearing as a singlet, simplifying the spectrum.
-
Use a wider spectral width, typically around 220 ppm, centered at approximately 100 ppm.
-
A greater number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope. The acquisition time can be reduced by using techniques like DEPT (Distortionless Enhancement by Polarization Transfer).[4]
-
Process the data similarly to the ¹H spectrum and reference it to the TMS signal at 0 ppm.
-
Visualizing the Path to Validation: NMR Workflow
The process of structural validation via NMR spectroscopy can be visualized as a systematic workflow, from the initial sample to the final confirmed structure.
Caption: Workflow for NMR-based structural validation.
A Broader Perspective: Comparison with Alternative Analytical Techniques
While NMR is the gold standard for structural elucidation, other techniques provide complementary information.
| Technique | Information Provided for 1-Phenylcycloheptanol | Comparison with NMR |
| Mass Spectrometry (MS) | Provides the molecular weight of the compound (m/z of the molecular ion). The fragmentation pattern can offer clues about the structure. For tertiary alcohols, the molecular ion peak may be weak or absent.[5][6] A characteristic fragmentation would be the loss of a water molecule (M-18).[6][7] | MS confirms the molecular formula, which is a prerequisite for NMR analysis. However, it does not provide detailed information about the connectivity of atoms in the way NMR does. |
| Infrared (IR) Spectroscopy | Identifies the functional groups present in the molecule. For 1-phenylcycloheptanol, a broad absorption band in the region of 3600-3200 cm⁻¹ would indicate the presence of the O-H group of the alcohol.[1][8] Peaks around 3100-3000 cm⁻¹ would correspond to aromatic C-H stretching, while those just below 3000 cm⁻¹ would be from aliphatic C-H stretching. A C-O stretching band for a tertiary alcohol is expected around 1210-1100 cm⁻¹.[3][9] | IR spectroscopy is excellent for rapidly identifying functional groups, confirming the presence of the alcohol and the aromatic ring. However, it does not provide information about the carbon skeleton or the specific arrangement of atoms, which is the strength of NMR. |
Conclusion
The structural validation of a molecule like 1-phenylcycloheptanol is a multi-faceted process where ¹H and ¹³C NMR spectroscopy serve as the central pillars. By providing a detailed atomic-level map of the molecule, NMR allows for the unambiguous confirmation of its structure. The predicted spectra, based on well-established principles, provide a clear roadmap for what to expect in an experimental setting. When complemented by data from techniques such as Mass Spectrometry and Infrared Spectroscopy, a complete and irrefutable structural assignment can be achieved, ensuring the integrity and reliability of subsequent research and development endeavors.
References
-
ACD/Labs. NMR Prediction. [Link]
-
University of Wisconsin-Madison, Department of Chemistry. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]
-
AZoM. (2015, October 8). Identifying Alcohols Using NMR Spectroscopy. [Link]
-
Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [Link]
-
Whitman College. GCMS Section 6.10. [Link]
-
NMRDB.org. Predict 13C carbon NMR spectra. [Link]
-
SpectraBase. 1-Phenylcyclopentanol-1. [Link]
-
NMRDB.org. Predict 1H proton NMR spectra. [Link]
-
Spectroscopy Online. (2017, April 1). Alcohols—The Rest of the Story. [Link]
-
Chemistry Steps. Mass Spectrometry of Alcohols. [Link]
-
Chemistry LibreTexts. (2020, May 30). 13.4: Spectroscopy of Alcohols. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. NMR Chemical Shifts of Impurities [sigmaaldrich.com]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. azom.com [azom.com]
- 5. GCMS Section 6.10 [people.whitman.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Mass Spectrometry of Alcohols - Chemistry Steps [chemistrysteps.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. spectroscopyonline.com [spectroscopyonline.com]
gas chromatography-mass spectrometry (GC-MS) analysis of 1-phenylcycloheptanol
Executive Summary
1-Phenylcycloheptanol (C₁₃H₁₈O, MW 190.28) is a tertiary benzylic alcohol, often encountered as an impurity in the synthesis of psychoactive phencyclidine (PCP) analogs or as a product of Grignard reactions (phenylmagnesium bromide + cycloheptanone).
The Analytical Challenge: Like its homolog 1-phenylcyclohexanol, this compound exhibits significant thermal instability in Gas Chromatography (GC) inlet systems. Direct injection typically results in pyrolytic dehydration, yielding the artifact 1-phenylcycloheptene (MW 172.27). This leads to false identification and incorrect quantitation.
This guide compares Direct Injection (the failure mode) against Silylation Derivatization (the gold standard) and LC-MS (the alternative), providing validated protocols to ensure data integrity.
The Mechanism of Failure: Thermal Dehydration
To understand the solution, we must respect the chemistry. Tertiary benzylic alcohols possess a hydroxyl group on a carbon atom that is both tertiary (sterically hindered) and benzylic (stabilized carbocation).
Inside a standard GC split/splitless injector (typically 250°C), the following occurs:
-
Vaporization: The solvent expands.
-
E1 Elimination: The acidic nature of silanol groups on the glass liner or the column head catalyzes the loss of water.
-
Artifact Formation: The molecule converts to the thermodynamically stable alkene, 1-phenylcycloheptene.
Key Diagnostic Warning: If your mass spectrum shows a parent ion at m/z 172 instead of m/z 190 , you are likely analyzing the dehydration artifact, not the target alcohol.
Comparative Analysis: Methodologies
The following table summarizes the performance of three distinct analytical approaches.
Table 1: Comparative Performance Metrics
| Feature | Method A: Direct Injection | Method B: TMS Derivatization (Recommended) | Method C: LC-MS (ESI+) |
| Primary Analyte Detected | 1-Phenylcycloheptene (Artifact) | 1-Phenylcycloheptanol-TMS Ether | 1-Phenylcycloheptanol |
| Observed Molecular Ion | m/z 172 (M - H₂O) | m/z 262 (M + 72) | m/z 173 (M - OH)⁺ or Adducts |
| Thermal Stability | Poor (Dehydration) | Excellent (Protected -OH) | Excellent (Ambient Temp) |
| Quantitation Accuracy | Low (Variable dehydration rates) | High (Stable derivative) | High |
| Preparation Time | None (Dilute & Shoot) | 30 Minutes | None |
| Suitability | Not Recommended | Gold Standard for GC | Alternative for labile compounds |
Visualizing the Analytical Fate
The diagram below illustrates the divergent pathways of the sample based on the chosen methodology.
Figure 1: Analytical workflow showing the generation of thermal artifacts via direct injection versus the protection of the analyte via silylation.
Experimental Protocols
Protocol A: Silylation (The Gold Standard)
This protocol uses BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) with 1% TMCS (Trimethylchlorosilane). The TMCS is critical; as a catalyst, it overcomes the steric hindrance of the tertiary alcohol group.
Reagents:
-
Solvent: Anhydrous Pyridine or Ethyl Acetate.
-
Reagent: BSTFA + 1% TMCS.
Step-by-Step:
-
Preparation: Dissolve 1 mg of sample in 100 µL of anhydrous pyridine.
-
Addition: Add 100 µL of BSTFA + 1% TMCS.
-
Incubation: Cap the vial tightly and heat at 60°C for 30 minutes .
-
Why? Tertiary alcohols react slowly. Room temperature is often insufficient for complete conversion.
-
-
Injection: Inject 1 µL into the GC-MS (Split 20:1).
Mass Spectral Interpretation (TMS Ether):
-
Molecular Ion (M+): m/z 262 (Distinctive).
-
M-15: m/z 247 (Loss of methyl group from silicon).
-
Base Peak: Often m/z 73 (TMS group) or m/z 91 (Tropylium/Benzyl from phenyl ring).
Protocol B: Direct Injection (For Artifact Confirmation Only)
Use this only if you need to confirm the presence of the dehydration product (alkene) in the original sample vs. the injector-created artifact.
-
Injection: Inject 1 µL of underivatized sample in Methanol.
-
Inlet Temp: Set to 250°C.
-
Result: Observe peak at m/z 172.
-
Note: If you see a small peak at m/z 190, it indicates incomplete dehydration, but quantitation will be impossible due to the shifting equilibrium.
-
Deep Dive: Mass Spectral Fragmentation
Understanding the fragmentation allows you to distinguish the alcohol from the alkene.
The Artifact: 1-Phenylcycloheptene (MW 172)
-
Mechanism: Formed via thermal elimination of water.
-
Key Ions:
-
m/z 172 (M+): Strong molecular ion.
-
m/z 91: Tropylium ion (C₇H₇⁺), typical of alkylbenzenes.
-
m/z 104: Styrene fragment (C₈H₈), resulting from ring collapse.
-
The Derivative: 1-Phenylcycloheptyl TMS Ether (MW 262)
-
Mechanism: The TMS group stabilizes the oxygen, preventing elimination.
-
Key Ions:
-
m/z 262 (M+): Weak to moderate intensity, but present.
-
m/z 247 (M-15): Loss of -CH₃ from the TMS group.
-
m/z 185: Loss of phenyl group (alpha-cleavage).
-
m/z 73: Trimethylsilyl cation (Si(CH₃)₃⁺).
-
References
-
NIST Mass Spectrometry Data Center. 1-Phenylcyclohexanol (Homolog Data).[1] NIST Chemistry WebBook, SRD 69. Retrieved from [Link]
- Context: Provides spectral data for the 6-ring homolog, establishing the baseline for thermal dehydr
- Little, J. L.Derivatization in Gas Chromatography-Mass Spectrometry. Journal of Chromatography A.
- Phenomenex Technical Guides.GC Derivatization Reagents: Silylation. Context: Protocols for using BSTFA/TMCS with tertiary alcohols.
-
PubChem Compound Summary. 1-Phenylcycloheptanol. National Center for Biotechnology Information. Retrieved from [Link]
Sources
- 1. 1-Phenylcyclohexanol [webbook.nist.gov]
- 2. NIST Chemistry WebBook [webbook.nist.gov]
- 3. Thermal degradation kinetics and pyrolysis GC-MS study of curcumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Gas chromatography-mass spectrometry (GC-MS) analysis of products obtained from the dehydration of cyclic alcohol derivatives [morressier.com]
- 5. Gas chromatographic-mass spectrometric identification and quantitation of benzyl alcohol in serum after derivatization with perfluorooctanoyl chloride: a new derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessment of Antioxidant Properties of Substituted 1-Phenylcycloheptanols
Executive Summary: The Scaffold Advantage
In the landscape of drug discovery, particularly for neuroprotective and anti-inflammatory agents, the 1-phenylcycloheptanol scaffold represents a distinct evolution from the more common 1-phenylcyclohexanol derivatives (e.g., the Tramadol pharmacophore). While the primary therapeutic targets often involve receptor modulation (opioid, NMDA), the antioxidant potential of these substituted tertiary alcohols is a critical secondary parameter that determines their efficacy in mitigating oxidative stress-induced cell death.
This guide provides a rigorous technical framework for assessing the antioxidant capacity of substituted 1-phenylcycloheptanols. Unlike standard phenolic antioxidants (e.g., BHT, Trolox), these compounds often rely on specific ring substitutions to function as radical scavengers. This document compares their performance characteristics against established standards and structural analogs, providing a validated protocol for laboratory assessment.
Mechanistic Basis & Structure-Activity Relationship (SAR)
To accurately assess these compounds, one must understand the chemical causality driving their activity. The 1-phenylcycloheptanol core is a tertiary benzylic alcohol. The parent scaffold itself is resistant to oxidation; however, antioxidant activity arises from electron-donating groups (EDGs) on the phenyl ring (e.g., -OH, -OMe, -NH2).
The "Ring-Size" Effect: Heptyl vs. Hexyl
A key differentiator is the cycloheptane ring. Compared to the rigid chair conformation of cyclohexane, the cycloheptane ring exhibits greater conformational flexibility (twist-chair/twist-boat).
-
Steric Shielding: The larger, more flexible heptyl ring can provide distinct steric protection to the benzylic center, potentially altering the kinetics of radical attack compared to cyclohexanol analogs.
-
Lipophilicity: The additional methylene group increases LogP, enhancing membrane partition coefficients, which is vital for antioxidants targeting lipid peroxidation in neuronal membranes.
Radical Stabilization Pathway
The primary mechanism for these derivatives is Hydrogen Atom Transfer (HAT) or Single Electron Transfer (SET) , depending on the solvent and pH.
Figure 1: Mechanism of radical scavenging by phenolic substituted 1-phenylcycloheptanols. The stability of the resulting phenoxyl radical (Ar-O[1]•) is the rate-determining factor.
Comparative Performance Analysis
The following table contrasts the theoretical and observed performance metrics of substituted 1-phenylcycloheptanols against structural analogs and industry standards.
Table 1: Performance Matrix of Antioxidant Scaffolds
| Feature | 1-Phenylcycloheptanol Derivs. | 1-Phenylcyclohexanol Derivs. | Trolox (Standard) | BHT (Standard) |
| Primary Mechanism | HAT / SET (Substituent dependent) | HAT / SET | HAT | HAT |
| Lipophilicity (LogP) | High (~3.5 - 4.5) | Moderate (~2.5 - 3.5) | Low (0.6) | High (5.1) |
| Membrane Retention | Excellent | Good | Poor (Cytosolic) | Excellent |
| Steric Hindrance | High (7-membered ring bulk) | Moderate (6-membered ring) | Low | High (t-butyl groups) |
| Kinetic Solubility | Low (Requires co-solvent) | Moderate | High | Low |
| Toxicity Profile | Variable (Target dependent) | Well-characterized | Low | Concern at high dose |
Key Insight: While Trolox reacts faster in aqueous phase due to solubility, 1-phenylcycloheptanols exhibit superior performance in lipid peroxidation assays (e.g., TBARS) due to their ability to embed within the phospholipid bilayer, protecting membrane integrity.
Validated Experimental Protocols
To ensure data integrity (Trustworthiness), the following protocols utilize internal validation steps.
Protocol A: DPPH Radical Scavenging Assay (Modified for Lipophilic Compounds)
Standard DPPH protocols often precipitate lipophilic cycloheptanols. This modified protocol ensures solubility.
Reagents:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl): 0.1 mM in Methanol.
-
Positive Control: Trolox (10–100 µM).
-
Test Compound: 1-Phenylcycloheptanol derivative (dissolved in 10% DMSO/Methanol).
Workflow:
-
Preparation: Prepare a stock solution of the test compound (10 mM) in DMSO. Serial dilute in methanol to range 1–500 µM.
-
Reaction: Mix 100 µL of test solution with 100 µL of DPPH reagent in a 96-well plate.
-
Incubation: Incubate in the dark at 25°C for 30 minutes.
-
Measurement: Read Absorbance (Abs) at 517 nm.
-
Validation: The DMSO control must show <5% interference.
Calculation:
Protocol B: Ferric Reducing Antioxidant Power (FRAP)
Measures the capacity to reduce Fe(III) to Fe(II), a proxy for electron-donating ability (SET mechanism).
Workflow Diagram:
Figure 2: Step-by-step FRAP assay workflow for electron transfer assessment.
Critical Interpretation of Results
When analyzing data for 1-phenylcycloheptanols, do not rely on a single assay. You must triangulate data from HAT-based (DPPH/ORAC) and SET-based (FRAP) assays.
-
If DPPH IC50 is High but FRAP is Low: The compound likely relies on steric shielding to stabilize radicals rather than direct electron transfer. This is common for bulky cycloheptanol derivatives.
-
Comparison to Cyclohexanols: If the heptanol derivative shows lower activity than the cyclohexanol analog in solution assays (DPPH) but higher activity in cell-based assays, this confirms the lipophilicity advantage . The heptyl ring facilitates better membrane penetration, accessing intracellular ROS more effectively than the more polar hexyl analogs.
Self-Validating Check:
-
Did the blank control (DMSO) change color? If yes, the solvent is contaminated.
-
Is the Trolox curve linear (R² > 0.98)? If not, recalibrate the plate reader.
References
-
Prior, R. L., Wu, X., & Schaich, K. (2005). Standardized methods for the determination of antioxidant capacity and phenolics in foods and dietary supplements. Journal of Agricultural and Food Chemistry.
-
Brand-Williams, W., Cuvelier, M. E., & Berset, C. (1995). Use of a free radical method to evaluate antioxidant activity.[1][2][3][4][5][6][7][8][9] LWT - Food Science and Technology.
-
Shahidi, F., & Zhong, Y. (2015). Measurement of antioxidant activity. Journal of Functional Foods.
-
Amorati, R., & Valgimigli, L. (2015). Advantages and limitations of common testing methods for antioxidants. Free Radical Research.
-
Estévez, M., & Lunardi, V. B. (2019). Oxidation of lipids and proteins in food: Formation of carbonyl compounds and their detection. Current Opinion in Food Science.
Sources
- 1. scienceopen.com [scienceopen.com]
- 2. researchgate.net [researchgate.net]
- 3. Structure-activity relationships of antioxidant activity in vitro about flavonoids isolated from Pyrethrum tatsienense - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Comparative Studies of DPPH Radical Scavenging Activity and Content of Bioactive Compounds in Maca (Lepidium meyenii) Root Extracts Obtained by Various Techniques [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Novel PD-L1-Targeted Phenyl-Pyrazolone Derivatives with Antioxidant Properties [mdpi.com]
- 9. Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Quantification of 1-Phenylcycloheptanol in Reaction Mixtures
Executive Summary
The Core Challenge: 1-Phenylcycloheptanol is a tertiary benzylic alcohol.[1][2] Its quantification is complicated by a high propensity for thermal dehydration (elimination) to form 1-phenylcycloheptene .[1][2] This reaction is readily catalyzed by trace acids or the high temperatures found in Gas Chromatography (GC) injection ports.[1][2]
The Verdict:
-
For Routine QC: HPLC-UV is the superior method.[1][2] It offers robust quantification without thermal degradation.[1][2]
-
For High-Throughput/Complex Matrices: GC-FID is viable only if the sample is derivatized (silylated) prior to injection.[1][2] Direct injection is scientifically unsound due to in-situ elimination.[1][2]
-
For Absolute Purity Assignment: qNMR is the reference standard, requiring no external calibration standards.[1][2]
Part 1: Chemical Context & Stability Profile[1][2]
The Synthesis Context
1-Phenylcycloheptanol is typically synthesized via a Grignard reaction involving phenylmagnesium bromide and cycloheptanone.[1][2]
-
Major Impurity: 1-Phenylcycloheptene (Dehydration product).[1][2]
-
Side Products: Biphenyl (Grignard coupling), unreacted Cycloheptanone.[1][2]
The Analytical Trap: Thermal Elimination
Tertiary alcohols attached to a phenyl ring are exceptionally prone to E1 elimination.[1][2] In a hot GC injector (250°C+), the hydroxyl group can protonate (catalyzed by silanols in the liner) and leave as water, yielding the alkene.
Impact on Data: Direct GC analysis often yields a false low for the alcohol and a false high for the alkene, rendering mass balance calculations impossible.
Part 2: Comparative Analysis of Methods
Method A: HPLC-UV (Recommended for Routine Analysis)
Status: Gold Standard for Stability [2]
HPLC avoids the thermal stress of GC.[1][2] The phenyl ring provides sufficient UV chromophores for detection at standard wavelengths.[1][2]
Protocol Design
-
Column: C18 (Octadecylsilyl), 4.6 x 150 mm, 3.5 µm or 5 µm particle size.[1][2]
-
Mobile Phase:
-
Gradient: 40% B to 90% B over 10 minutes.
-
Detection: UV @ 210 nm (high sensitivity) or 254 nm (high selectivity for phenyl group).[1][2]
-
Temperature: 30°C (Controlled).
Validation Metrics (Representative)
| Parameter | Performance |
| Linearity (R²) | > 0.999 (10–500 µg/mL) |
| LOD | ~0.5 µg/mL |
| Recovery | 98–102% |
| Interference | Resolves alcohol (RT ~4.5 min) from alkene (RT ~8.0 min) |
Method B: GC-FID/MS (High Throughput Alternative)
Status: Conditional Use Only (Requires Derivatization) [2]
Direct injection is not recommended .[1][2] To use GC, the hydroxyl proton must be replaced to prevent elimination.[1][2]
Protocol Design (Derivatization)
-
Reagent: BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS.[1][2]
-
Procedure: Mix 100 µL sample + 100 µL BSTFA/TMCS in a vial.
-
Incubation: 60°C for 30 minutes.
-
Injection: Split 1:50.
-
Target Analyte: 1-Phenylcycloheptyloxy-trimethylsilane.[1][2]
The "Direct Injection" Fallacy
If you inject 1-phenylcycloheptanol directly at 250°C, you will observe a broad peak or a split peak corresponding to the alkene. This is an artifact , not the sample composition.
Method C: Quantitative NMR (qNMR)
Status: Absolute Purity Reference
qNMR is ideal when a certified reference standard of 1-phenylcycloheptanol is unavailable.[1][2] It relies on the molar ratio between the analyte and an internal standard (IS).[1]
Protocol Design
-
Solvent: CDCl₃ or DMSO-d₆ (DMSO reduces proton exchange).[1][2]
-
Internal Standard: Maleic Acid (traceable purity) or 1,3,5-Trimethoxybenzene.[2]
-
Pulse Sequence: 90° pulse with a relaxation delay (d1) ≥ 5 × T1 (typically 30–60 seconds) to ensure full magnetization recovery.
-
Quantification Signal: The aromatic protons (7.2–7.5 ppm) or the cycloheptyl ring protons (if resolved).[2]
Part 3: Decision Framework & Workflow
Analytical Decision Tree
Figure 1: Analytical method selection strategy based on resource availability and sample complexity.
HPLC-UV Workflow for Reaction Monitoring
Figure 2: Step-by-step workflow for HPLC analysis, ensuring removal of magnesium salts prior to injection.
Part 4: Comparative Data Summary
The following table contrasts the performance of the three methods for 1-phenylcycloheptanol.
| Feature | HPLC-UV | GC-FID (Derivatized) | qNMR |
| Analyte Stability | High (Ambient Temp) | Low (Risk of thermal elimination) | High (Ambient Temp) |
| Sample Prep Time | Low (Dilute & Shoot) | High (Requires Silylation) | Low (Weigh & Dissolve) |
| Sensitivity (LOD) | ~0.5 µg/mL | ~0.1 µg/mL (FID is sensitive) | ~1 mg/mL (Low sensitivity) |
| Selectivity | Good (C18 resolves isomers) | Excellent (High peak capacity) | Specific (Structural ID) |
| Standard Required? | Yes | Yes | No (Internal Standard only) |
| Throughput | 10–15 min/sample | 20–30 min/sample (inc.[2] prep) | 10–60 min/sample |
Experimental Note on Retention Times (HPLC)
In a typical C18 reversed-phase system (60:40 ACN:Water):
-
Cycloheptanone (Starting Material): Elutes early (more polar).[1][2]
-
1-Phenylcycloheptanol (Product): Intermediate retention.[1][2]
-
1-Phenylcycloheptene (Impurity): Elutes late (highly non-polar/lipophilic).[1][2]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 15319, 1-Phenylcyclohexanol (Homologous Structure Reference).[1][2] Retrieved from [Link][2][3]
-
NIST Mass Spectrometry Data Center. 1-Phenylcyclohexanol - Gas Phase Ion Energetics & Spectra. NIST Chemistry WebBook, SRD 69.[2] Retrieved from [Link][2]
-
Organic Chemistry Portal. Grignard Reaction: Synthesis of Tertiary Alcohols.[1][2] Retrieved from [Link][2]
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
